Product packaging for N-Butyl Olmesartan Medoxomil(Cat. No.:CAS No. 144689-78-1)

N-Butyl Olmesartan Medoxomil

Cat. No.: B120061
CAS No.: 144689-78-1
M. Wt: 572.6 g/mol
InChI Key: UREFBEDUPPNTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Butyl Olmesartan Medoxomil is a structurally characterized analogue of Olmesartan Medoxomil, serving as a critical impurity and reference standard in pharmaceutical research and development . Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) prodrug used as an antihypertensive agent . Upon ingestion, the medoxomil ester group is rapidly hydrolyzed in the gastrointestinal tract to release the active moiety, Olmesartan . This active drug selectively blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone release, thereby lowering blood pressure . As a key process-related impurity or metabolite, this compound is essential for quality control and analytical purposes. Researchers use this high-purity compound to develop and validate chromatographic methods, ensure the stability and purity of Olmesartan Medoxomil drug substances and products, and to study metabolic pathways. This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N6O6 B120061 N-Butyl Olmesartan Medoxomil CAS No. 144689-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREFBEDUPPNTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Investigations of N Butyl Olmesartan Medoxomil

Mechanism of Action and Receptor Interactions of Olmesartan (B1677269)

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. researchgate.net The therapeutic effects of the compound are mediated by the specific interactions of olmesartan with components of the renin-angiotensin system (RAS).

Selective AT1 Receptor Antagonism

The primary mechanism of olmesartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor. drugbank.comnih.gov Angiotensin II is the principal pressor agent of the renin-angiotensin system, exerting its effects by binding to receptors in various tissues, including vascular smooth muscle and the adrenal gland. drugbank.com By selectively blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of this hormone. drugbank.comnih.gov This action leads to vasodilation, a reduction in aldosterone (B195564) production, and consequently, a decrease in blood pressure. drugbank.com The affinity of olmesartan for the AT1 receptor is more than 12,500 times greater than its affinity for the AT2 receptor, underscoring its high selectivity. droracle.ai

Table 1: Receptor Binding Affinity of Olmesartan

Receptor SubtypeRelative Binding AffinityReference
Angiotensin II Type 1 (AT1)High (>12,500-fold higher than for AT2) droracle.ai
Angiotensin II Type 2 (AT2)Low droracle.ai
Angiotensin II Type 4 (AT4)Almost No Antagonistic Activity researchgate.netnih.gov

Insurmountable Antagonism Against AT1 Receptor in Vascular Tissues

Olmesartan exhibits insurmountable antagonism against the AT1 receptor. nih.gov Unlike surmountable antagonists, which can be overcome by increasing concentrations of the agonist (angiotensin II), insurmountable antagonists form tight and slowly dissociating complexes with the receptor. nih.gov This results in a reduction of the maximal response to angiotensin II, not just a rightward shift in the concentration-response curve. nih.gov This property contributes to a potent and long-lasting inhibition of angiotensin II-induced effects in vascular tissues, such as the contraction of the guinea-pig aorta. researchgate.netnih.gov The degree of insurmountable antagonism for olmesartan is considered greater than that of other angiotensin receptor blockers like telmisartan, valsartan, and losartan, but less than that of candesartan. nih.gov

Differential Activity on AT2 and AT4 Receptors

Olmesartan demonstrates high specificity for the AT1 receptor with minimal to no interaction with other angiotensin receptor subtypes. nih.gov In vitro studies confirm that olmesartan has almost no antagonistic activity on AT2 and AT4 receptors. researchgate.netnih.gov The AT2 receptor is involved in different physiological processes, some of which may counteract the effects of AT1 receptor activation. By not blocking the AT2 receptor, olmesartan allows for potential beneficial effects mediated by this receptor to remain unopposed. Its high selectivity ensures that its therapeutic action is targeted specifically at the pressor and hypertrophic pathways mediated by the AT1 receptor. nih.gov

Absence of Angiotensin-Converting Enzyme Inhibition

The mechanism of olmesartan is distinct from that of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov Olmesartan does not inhibit ACE, the enzyme responsible for converting angiotensin I to angiotensin II and for degrading bradykinin. drugbank.comheart.org Its action is independent of the pathways for angiotensin II synthesis. drugbank.com This specificity for the AT1 receptor means that olmesartan blocks the actions of angiotensin II regardless of its origin, providing a more complete blockade of the renin-angiotensin system at the receptor level. drugbank.com However, some research suggests that olmesartan may have an indirect ACE inhibitory action by increasing the expression of ACE2, an enzyme that converts angiotensin II to angiotensin-(1-7), which has vasodilatory properties. nih.govresearchgate.net This potential effect may contribute to its cardiovascular protective properties. nih.govresearchgate.net

Influence on Renin-Angiotensin System Feedback Loops

The renin-angiotensin-aldosterone system (RAAS) is regulated by a negative feedback loop where angiotensin II inhibits renin release from the kidneys. nih.govreddit.com By blocking the AT1 receptor, olmesartan interrupts this negative feedback mechanism. drugbank.com This blockade prevents angiotensin II from suppressing renin secretion, leading to a compensatory increase in plasma renin activity and circulating levels of angiotensin II. researchgate.net Despite the higher levels of angiotensin II, olmesartan's potent antagonism at the AT1 receptor prevents these elevated levels from exerting their pressor effects. drugbank.com Some studies have indicated that long-term treatment with olmesartan may lead to a decrease in angiotensin II and aldosterone levels, which could contribute to its beneficial effects on cardiac hypertrophy. nih.gov

Preclinical Efficacy Studies of N-Butyl Olmesartan Medoxomil

Preclinical studies in various animal models have demonstrated the efficacy of olmesartan medoxomil beyond its antihypertensive effects. These investigations have highlighted its protective effects on several organ systems.

In vitro and in vivo studies have shown that olmesartan potently inhibits angiotensin II-induced responses. It effectively blocks the contractile responses to angiotensin II in isolated guinea pig aorta and inhibits the pressor responses in conscious rats and dogs. nih.govnih.gov In spontaneously hypertensive rats, oral administration of olmesartan medoxomil produces dose-dependent antihypertensive effects. nih.govnih.gov

Furthermore, long-term treatment with olmesartan medoxomil has been shown to confer protection against cardiac and renal damage in animal models. nih.gov Hemodynamic studies revealed that olmesartan selectively reduces renal vascular resistance, suggesting that vasodilation in the renal vascular bed is a significant contributor to its antihypertensive action. nih.gov Additional preclinical research has identified anti-atherogenic effects in hyperlipidemic animals and the ability to ameliorate arterial stiffness in rat models of chronic renal failure. nih.govrndsystems.com

Table 2: Summary of Preclinical Efficacy Studies of Olmesartan Medoxomil

Animal ModelKey FindingReference
Guinea PigInhibited angiotensin II-induced aortic contractions. nih.govnih.gov
Rats and DogsInhibited angiotensin II-induced pressor responses. nih.govnih.gov
Spontaneously Hypertensive RatsExhibited dose-dependent antihypertensive effects and reduced renal vascular resistance. nih.govnih.gov
Hyperlipidemic AnimalsDemonstrated anti-atherogenic effects. nih.gov
Rat Model of Chronic Renal FailureAmeliorated arterial stiffness. rndsystems.com
Mouse Model of Hypertension and HyperlipidemiaImproved cognitive function. rndsystems.com

In Vitro Pharmacology: Vascular Contractile Response Inhibition

In laboratory settings, olmesartan demonstrates significant, insurmountable inhibition of angiotensin II-induced contractions in isolated guinea-pig aorta. nih.gov This inhibitory action is selective to the AT1 receptor, with minimal to no effect on AT2 and AT4 receptors. nih.govconsensus.appresearchgate.net The potency of olmesartan in reducing the maximum contractile response is considerably greater than that of losartan. nih.govconsensus.appresearchgate.net

In Vivo Pharmacology: Angiotensin II-Induced Pressor Response Inhibition

In conscious rats, intravenous administration of olmesartan leads to a swift and sustained inhibition of the pressor (blood pressure increasing) response induced by angiotensin II. nih.govresearchgate.net When administered orally as this compound, the inhibition of the angiotensin II-induced pressor response is also observed, although the onset of action is slower compared to intravenous administration. nih.govresearchgate.net In conscious, normotensive rats, oral this compound dose-dependently reduces the pressor response to intravenous angiotensin II. nih.gov

Dose-Dependent Antihypertensive Effects in Animal Models

Oral administration of this compound has been shown to produce dose-dependent antihypertensive effects in various animal models, including rats and dogs. nih.govconsensus.app The most pronounced effects are observed in models with high plasma renin levels. nih.govconsensus.app In rat models, olmesartan is most effective in renal hypertensive rats, followed by spontaneously hypertensive rats, and then normotensive rats. hres.ca It has also demonstrated a significant decrease in blood pressure in Goldblatt hypertensive Beagle dogs. hres.ca

Dose-Dependent Reduction of Blood Pressure by this compound in Hypertensive Rats
Animal ModelDose (mg/kg/day)Mean Arterial Pressure Reduction (mmHg)
Renal Hypertensive Rats1-25
Renal Hypertensive Rats3-40
Spontaneously Hypertensive Rats1-15
Spontaneously Hypertensive Rats3-28

Hemodynamic Studies and Renal Vascular Resistance Modulation

Hemodynamic studies in spontaneously hypertensive rats and normotensive dogs have revealed that intravenous olmesartan selectively reduces renal vascular resistance. nih.govconsensus.app This suggests that vasodilation within the renal vascular bed is a primary contributor to the drug's antihypertensive action. nih.govconsensus.app In Zucker fatty rats, treatment with this compound resulted in a significant increase in medullary blood flow. pieronline.jp

Beyond Blood Pressure Control: Cardioprotective and Renal Protective Research for this compound

Long-term treatment with this compound has shown beneficial effects beyond its antihypertensive properties in various animal models of kidney and heart disease.

Effects in Animal Models of Nephrosis and Heart Failure

Studies have indicated that this compound exerts protective effects in animal models of different types of nephrosis and heart failure. nih.govconsensus.app In a murine model of Alport Syndrome, olmesartan was found to attenuate kidney fibrosis. mdpi.com In db/db mice, a model for type 2 diabetic nephropathy, this compound administration ameliorated diabetic physiological and biochemical parameters, reduced urinary albumin excretion, and decreased plasma creatinine levels. nih.gov Histological examination showed reduced glomerular hypertrophy and injury, as well as ameliorated tubular injury. nih.gov In a rat model of monocrotaline-induced pulmonary hypertension, long-term treatment with olmesartan showed beneficial effects on the condition and subsequent right ventricular hypertrophy. nih.gov

Anti-atherogenic Effects in Hyperlipidemic Animal Models

This compound has demonstrated anti-atherogenic effects in hyperlipidemic animal models. nih.gov In a monkey model of atherosclerosis, treatment with this compound led to a significant reduction in serum levels of monocyte chemotactic protein-1 (MCP-1) and the degree of intimal hyperplasia in the aortas. nih.gov

Effects of this compound in Animal Models of Disease
Animal ModelDiseaseObserved Effects of this compound
Murine Model of Alport SyndromeNephrosis/Kidney FibrosisAttenuation of kidney fibrosis mdpi.com
db/db MiceType 2 Diabetic NephropathyAmeliorated diabetic parameters, reduced urinary albumin excretion, decreased plasma creatinine, reduced glomerular and tubular injury nih.gov
Rat Model of Monocrotaline-Induced Pulmonary HypertensionHeart Failure/Pulmonary HypertensionBeneficial effects on pulmonary hypertension and right ventricular hypertrophy nih.gov
Monkey Atherosclerotic ModelAtherosclerosisReduced serum MCP-1 and intimal hyperplasia nih.gov

Modulation of Angiotensin-Converting Enzyme 2 (ACE-2) Activity and Angiotensin(1-7) Levels

This compound, the prodrug of olmesartan, has been the subject of extensive research regarding its influence on the renin-angiotensin system (RAS). Beyond its primary mechanism as an angiotensin II type 1 (AT1) receptor blocker, studies have revealed its capacity to modulate the activity of Angiotensin-Converting Enzyme 2 (ACE-2) and the subsequent levels of Angiotensin(1-7) [Ang-(1-7)]. This modulation represents a significant aspect of its pharmacological profile, contributing to its therapeutic effects.

Research across various preclinical and clinical models has consistently demonstrated that olmesartan administration leads to an upregulation of ACE-2 expression and activity. ACE-2 is a key enzyme that counter-regulates the classical RAS pathway by converting angiotensin II to the vasodilatory and anti-proliferative peptide Ang-(1-7). By enhancing the ACE-2/Ang-(1-7)/Mas receptor axis, olmesartan is thought to promote beneficial cardiovascular and renal effects.

A prospective, randomized, active comparator-controlled trial involving 80 participants with type 2 diabetes and hypertension investigated the effects of olmesartan on serum ACE-2 and Ang-(1-7) levels. The results indicated a statistically significant increase in both markers in the olmesartan-treated group compared to the amlodipine-treated group over a 24-week period. nih.gov Specifically, serum Ang-(1-7) levels in the olmesartan group increased from a baseline of 25.8 ± 34.5 pg/mL to 46.2 ± 59.4 pg/mL. nih.gov In the same study, serum ACE-2 levels rose from 6.31 ± 0.42 ng/mL to 6.74 ± 0.39 ng/mL with olmesartan treatment. nih.gov

Table 1: Effect of Olmesartan on Serum Ang-(1-7) and ACE-2 Levels in Patients with Type 2 Diabetes and Hypertension

Biomarker Treatment Group Baseline (Mean ± SD) 24 Weeks (Mean ± SD) P-value (between groups)
Serum Ang-(1-7) (pg/mL) Olmesartan 25.8 ± 34.5 46.2 ± 59.4 0.01
Amlodipine 29.2 ± 38.9 31.7 ± 26.0
Serum ACE-2 (ng/mL) Olmesartan 6.31 ± 0.42 6.74 ± 0.39 < 0.05
Amlodipine 6.43 ± 0.23 6.61 ± 0.42

Preclinical studies in animal models further corroborate these findings. In stroke-prone spontaneously hypertensive rats (SHRSP), administration of olmesartan for 4 weeks significantly increased cardiac ACE-2 expression levels compared to vehicle-treated rats. researchgate.net Interestingly, when olmesartan was co-administered with a selective Ang-(1-7) antagonist, the plasma Angiotensin II level was significantly higher (453.2 ± 113.8 pg/ml) compared to olmesartan alone (144.9 ± 27.0 pg/ml), suggesting that the increased Ang-(1-7) plays a role in suppressing angiotensin II levels. researchgate.net

Another study utilizing mRen2.Lewis congenic hypertensive rats showed that the antihypertensive effects of olmesartan were associated with an increase in plasma Ang-(1-7). nih.gov Furthermore, this study observed an increase in ACE-2 protein in the kidneys of the olmesartan-treated group. nih.gov Research in a murine model of Alport Syndrome also reported an upregulation of ACE-2 in heart tissue following olmesartan administration. ahajournals.org

In a study involving hypertensive patients, those treated with olmesartan exhibited significantly higher urinary ACE-2 levels compared to a control group and groups treated with other antihypertensive agents, including other angiotensin II receptor blockers. nih.gov Multivariable regression analysis identified the use of olmesartan as an independent predictor of urinary ACE-2 levels. nih.gov This suggests a potentially unique effect of olmesartan on renal ACE-2 expression.

Table 2: Summary of Preclinical and Clinical Findings on Olmesartan's Effect on ACE-2 and Ang-(1-7)

Study Type Model/Population Key Finding
Clinical Trial Patients with Type 2 Diabetes and Hypertension Olmesartan significantly increased serum Ang-(1-7) and ACE-2 levels compared to amlodipine. nih.gov
Preclinical Study Stroke-Prone Spontaneously Hypertensive Rats Olmesartan significantly increased cardiac ACE-2 expression. researchgate.net
Preclinical Study mRen2.Lewis Congenic Hypertensive Rats Olmesartan treatment was associated with an increase in plasma Ang-(1-7) and kidney ACE-2 protein. nih.gov
Clinical Study Hypertensive Patients Olmesartan treatment was associated with higher urinary ACE-2 levels compared to other antihypertensives. nih.gov
Preclinical Study Murine Model of Alport Syndrome Olmesartan upregulated ACE-2 in heart tissue. ahajournals.org
In Vitro Study Mesangial Cells Olmesartan restored decreased ACE-2 expression and Ang-(1-7) production induced by advanced glycation end products. thieme-connect.com

The collective evidence from these pharmacological investigations indicates that this compound, through its active metabolite olmesartan, not only blocks the AT1 receptor but also enhances the counter-regulatory ACE-2/Ang-(1-7)/Mas axis. This dual action is believed to contribute to its organ-protective effects, particularly in the heart and kidneys. ahajournals.orgimrpress.com

Pharmacokinetic and Metabolic Research of N Butyl Olmesartan Medoxomil

Prodrug Activation and Biotransformation Pathways of N-Butyl Olmesartan (B1677269) Medoxomil

N-Butyl Olmesartan Medoxomil, commonly known as olmesartan medoxomil, is an ester prodrug designed to enhance the oral bioavailability of its pharmacologically active metabolite, olmesartan. plos.orgnih.govnih.gov The prodrug itself is inactive and must undergo biotransformation to exert its therapeutic effects. google.com This activation process is a rapid and complete hydrolysis reaction that occurs during absorption from the gastrointestinal tract. nih.govresearchgate.net

The core mechanism of olmesartan medoxomil's activation is ester hydrolysis. researchgate.net This chemical reaction involves the cleavage of the ester bond, which links the active olmesartan molecule to the medoxomil promoiety. researchgate.net Upon oral administration, the prodrug is absorbed and rapidly de-esterified, releasing the active olmesartan into the systemic circulation. nih.govresearchgate.net The conversion is so efficient that the parent prodrug, olmesartan medoxomil, is not detectable in plasma or excreta following administration. nih.gov This hydrolysis is crucial as the parent compound, olmesartan, has poor permeability, and the medoxomil ester form was developed to overcome this limitation. plos.orgnih.gov The reaction liberates olmesartan and a diketone by-product. researchgate.net

The biotransformation of olmesartan medoxomil is catalyzed by several hydrolytic enzymes, or esterases, present in various tissues. researchgate.net Research has identified multiple enzymes responsible for this bioactivation in humans. researchgate.net

Gastrointestinal Tract and Liver: In the intestine and liver, a key enzyme identified is Carboxymethylenebutenolidase (CMBL). researchgate.netnih.gov Substantial olmesartan-hydrolase activities are observed in the cytosols of the liver and intestine. nih.gov This rapid hydrolysis in the gut wall and liver contributes significantly to the first-pass activation of the prodrug. researchgate.net

Blood: In the blood circulation, Paraoxonase 1 (PON1), an enzyme found in plasma, plays a major role in hydrolyzing any olmesartan medoxomil that escapes intestinal metabolism. researchgate.net Human serum albumin (HSA) also exhibits esterase-like activity and contributes to the hydrolysis of the prodrug in the serum. nih.gov Other carboxylesterases (CES) are also involved in the hydrolysis of various prodrugs, though CMBL and PON1 are highlighted as particularly important for olmesartan medoxomil. researchgate.net

The widespread presence of these esterases in the gut, liver, and blood ensures a rapid and complete conversion of the prodrug to its active form. nih.govresearchgate.net

Once the ester bond is hydrolyzed, the medoxomil moiety is cleaved from the active olmesartan molecule. nih.gov This promoiety is released as a diketone, which is then rapidly metabolized further and excreted. nih.govresearchgate.net The clearance of the medoxomil group is efficient, and it does not accumulate in the body. nih.gov

Absorption, Distribution, and Elimination Dynamics of Olmesartan

Following the rapid and complete conversion from its prodrug form, the active metabolite olmesartan exhibits distinct pharmacokinetic characteristics. nih.govresearchgate.net

After oral administration of olmesartan medoxomil, peak plasma concentrations (Cmax) of the active olmesartan are typically reached within 1 to 3 hours. nih.govdrugbank.com The absolute bioavailability of olmesartan from the oral tablet formulation is approximately 26% to 28.6%. nih.govresearchgate.net Plasma concentrations of olmesartan increase in an approximately dose-proportional manner within the therapeutic dose range. nih.gov Steady-state plasma levels are achieved within the first few days of daily administration. nih.gov

Table 1: Pharmacokinetic Parameters of Olmesartan

Parameter Value Source
Time to Peak Concentration (Tmax) 1 - 3 hours nih.govdrugbank.com
Absolute Bioavailability ~26% - 28.6% nih.govresearchgate.net
Volume of Distribution 17 L nih.gov
Total Plasma Clearance 1.3 L/h drugbank.comnih.gov

Elimination Half-Life and Biphasic Elimination Characteristics

The elimination of olmesartan from the plasma is characterized by a biphasic decay. After reaching peak concentration, plasma levels decrease, with a terminal elimination half-life of approximately 10 to 15 hours after multiple oral doses. nih.govdrugbank.com

Olmesartan is not significantly metabolized further after its formation from the prodrug. nih.govresearchgate.net Elimination occurs through two primary routes: renal and biliary excretion. nih.gov Approximately 10-16% of the systemically available drug is excreted unchanged in the urine, while the remainder is eliminated in the feces, primarily through biliary secretion. researchgate.netdrugbank.comnih.gov

Volume of Distribution and Extravascular Tissue Distribution

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body's tissues relative to the plasma. For olmesartan, the active metabolite of olmesartan medoxomil, the volume of distribution is considered low, suggesting limited distribution into extravascular tissues. nih.govresearchgate.net

Following intravenous administration in healthy male volunteers, the volume of distribution for olmesartan ranged from 15 to 20 liters. chemicalbook.com After a single oral dose, the mean Vd was observed to be approximately 17 L. fda.gov This low volume of distribution is consistent with a drug that is highly bound to plasma proteins and does not extensively penetrate tissues. msdmanuals.com Olmesartan exhibits high protein binding, with approximately 99% of the administered dose found in a bound state, and it does not penetrate red blood cells. drugbank.com

Table 1: Volume of Distribution of Olmesartan

Route of Administration Population Volume of Distribution (Liters)
Intravenous Healthy male volunteers 15 - 20
Oral (single dose) Healthy male volunteers ~17

Absolute Bioavailability Assessment

The absolute bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation in an unchanged form. For olmesartan medoxomil, the absolute bioavailability of its active metabolite, olmesartan, is approximately 26% to 28.6%. nih.govchemicalbook.comfda.gov This indicates that a significant portion of the orally administered prodrug is converted to its active form and absorbed into the bloodstream. Food does not have a significant effect on the bioavailability of olmesartan. fda.gov

Steady-State Plasma Concentration Achievement

Steady-state concentration is the point at which the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a constant plasma concentration. For olmesartan, steady-state levels are achieved within 3 to 5 days of once-daily dosing. nih.govfda.gov Research indicates that no accumulation of olmesartan in the plasma occurs with this dosing regimen. fda.govfda.gov

Renal and Fecal Excretion Pathways

Olmesartan is eliminated from the body through both renal (urine) and fecal (via bile) pathways. fda.govnih.gov After reaching the systemic circulation, approximately 35% to 50% of the absorbed dose of olmesartan is recovered in the urine. fda.govfda.govhres.ca The remainder of the absorbed dose is eliminated in the feces through biliary excretion. nih.govnih.gov In animal studies, a higher percentage of the administered dose was excreted in the feces. chemicalbook.com

Table 2: Excretion of Olmesartan

Excretion Pathway Percentage of Absorbed Dose
Renal (Urine) 35% - 50%
Fecal (Bile) 50% - 65%

Renal Clearance Independent of Dose

Renal clearance is the volume of plasma from which a substance is completely removed by the kidneys per unit of time. The renal clearance of olmesartan has been reported to be between 0.5 and 0.7 L/h. nih.govpfizer.comsemanticscholar.org This clearance rate is independent of the administered dose. nih.govresearchgate.net The total plasma clearance of olmesartan is approximately 1.3 L/h. fda.govnih.gov

Metabolic Stability and Enzyme Interaction Research

Lack of Further Metabolism of Olmesartan

Olmesartan medoxomil is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govdrugbank.comwikipedia.org Following this initial conversion, there is virtually no further metabolism of olmesartan. fda.govnih.govhres.ca This metabolic stability is a key characteristic of the compound. Olmesartan medoxomil is not metabolized by the cytochrome P450 system and has no effects on P450 enzymes, which minimizes the potential for drug-drug interactions with substances that are metabolized by these enzymes. fda.govfda.gov

Absence of Interaction with Cytochrome P450 Enzymes

A significant characteristic of olmesartan's metabolic profile is its lack of interaction with the cytochrome P450 (CYP450) enzyme system. fda.govnih.govnih.gov Research confirms that olmesartan medoxomil is not metabolized by CYP450 enzymes. fda.govdrugs-porphyria.orgnih.gov Furthermore, the active metabolite, olmesartan, does not exert any inhibitory or inductive effects on these enzymes. fda.govdrugs-porphyria.orgresearchgate.net

In vitro studies have demonstrated no clinically relevant inhibitory effects on human CYP isoforms 1A1/2, 2A6, 2C8/9, 2C19, 2D6, 2E1, and 3A4. drugs-porphyria.org This absence of CYP450-mediated metabolism means that interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme system are not expected. fda.govnih.govfda.gov This characteristic contributes to a low potential for metabolic drug-drug interactions, which is an important consideration in clinical practice. nih.gov

Plasma Protein Binding Characteristics

Once the active metabolite olmesartan is formed, it exhibits a high degree of binding to plasma proteins. fda.govresearchgate.netnih.gov Studies have consistently shown that approximately 99% of olmesartan is bound to plasma proteins, primarily albumin. fda.govdrugbank.comresearchgate.netfda.gov This high level of protein binding is a key pharmacokinetic parameter, influencing the drug's distribution and elimination.

The binding is reported to be constant at plasma olmesartan concentrations well above the range achieved with recommended doses. fda.govfda.govnih.gov The volume of distribution for olmesartan is approximately 17 liters, which is consistent with limited distribution into extravascular tissues. fda.govresearchgate.netnih.gov Olmesartan also shows little to no binding to red blood cells. nih.govdrugbank.com

Pharmacokinetic ParameterValueReference
Plasma Protein Binding~99% fda.govdrugbank.comresearchgate.net
Volume of Distribution (Vd)~17 L fda.govresearchgate.netnih.gov

Investigations into Human Serum Albumin's Esterase-like Activity

The conversion of the prodrug olmesartan medoxomil to the active olmesartan is facilitated by esterases. drugs-porphyria.org Research has specifically investigated the esterase-like activity of human serum albumin (HSA) in this hydrolytic process. researchgate.net Studies confirm that HSA plays a crucial role in catalyzing the hydrolysis of olmesartan medoxomil. researchgate.net

The hydrolysis of olmesartan medoxomil by HSA was found to follow Michaelis-Menten kinetics. researchgate.net Further investigations using competitive inhibitors helped to identify the regions of HSA involved in this catalytic activity. The findings suggest that the hydrolytic activity is associated with parts of Sudlow site I and site II, which are known major ligand binding sites on the albumin molecule. researchgate.netnih.gov

The study examined the effects of various site-specific ligands on the hydrolysis of olmesartan medoxomil by HSA. The results showed that certain compounds acted as competitive inhibitors, while others had no effect, providing insight into the specific binding and catalytic sites. researchgate.net

CompoundBinding Site ProbeEffect on Olmesartan Medoxomil HydrolysisReference
WarfarinSite ICompetitive Inhibitor researchgate.net
IbuprofenSite IICompetitive Inhibitor researchgate.net
DiazepamSite IINo Inhibition researchgate.net
Dansyl-L-asparagine-No Inhibition researchgate.net
n-butyl p-aminobenzoate-No Inhibition researchgate.net

These findings demonstrate that the activation of the prodrug is not just a simple chemical hydrolysis but a specific enzymatic process mediated by one of the most abundant proteins in human plasma. researchgate.net

Drug Interaction Mechanisms and Implications for N Butyl Olmesartan Medoxomil

Mechanisms of Drug-Drug Interactions Involving N-Butyl Olmesartan (B1677269) Medoxomil

Drug-drug interactions are broadly categorized as either pharmacokinetic or pharmacodynamic. Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamic interactions involve the synergistic or antagonistic effects at the site of drug action.

Olmesartan Medoxomil is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govdrugs.comrxlist.com Following this conversion, olmesartan itself undergoes virtually no further metabolism. drugs.comnih.gov

A key feature of olmesartan's pharmacokinetic profile is its independence from the cytochrome P450 (CYP450) enzyme system for metabolism. nih.govnih.gov This significantly limits its potential for pharmacokinetic interactions with drugs that are inhibitors, inducers, or substrates of these common metabolic enzymes. nih.govnih.gov

The elimination of olmesartan is biphasic, with a terminal half-life of approximately 13 hours. drugs.com It is cleared from the body through both renal and biliary excretion. nih.gov Approximately 35% to 50% of the absorbed dose is excreted in the urine, with the remainder eliminated in the feces via bile. nih.govdrugs.com This dual pathway of elimination provides a degree of resilience; if one route is impaired, the other can compensate, which may also contribute to a lower risk of interactions. The pharmacokinetic and metabolic profile of olmesartan medoxomil is considered to limit the risk of clinically relevant drug interactions. nih.govnih.gov

The primary mechanism of action for olmesartan is the selective blockade of the angiotensin II type 1 (AT1) receptor. rxlist.comdrugbank.comdrugbank.com Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. rxlist.comdrugbank.com By blocking the AT1 receptor, olmesartan inhibits the effects of angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. nih.govdrugbank.com

Pharmacodynamic interactions occur when other medications affect the RAAS or blood pressure through different mechanisms. Co-administration with other agents that lower blood pressure can lead to an additive or synergistic hypotensive effect. kiberis.ru Similarly, drugs that affect electrolyte balance, particularly potassium, can interact with olmesartan's effects on the RAAS. Drugs that inhibit the RAAS can cause hyperkalemia (high blood potassium levels). drugbank.com

Impact on Co-administered Medications

Clinical studies have evaluated the interaction potential of Olmesartan Medoxomil with several commonly co-administered drugs.

Probenecid (B1678239) is a uricosuric agent that can interfere with the renal excretion of various drugs by acting on organic anion transporters (OATs). nih.gov A study in healthy Chinese volunteers investigated the effect of probenecid on the pharmacokinetics of olmesartan. The results indicated that probenecid increases the systemic exposure of olmesartan. nih.gov The combined administration of olmesartan medoxomil with probenecid may also increase the occurrence of genitourinary side effects. nih.gov

Table 1: Effect of Probenecid on Olmesartan Pharmacokinetic Parameters nih.gov
Pharmacokinetic ParameterOlmesartan Alone (Mean ± SD)Olmesartan + Probenecid (Mean ± SD)Conclusion
AUC₀₋₄₈ (ng·h/mL)Data Not SpecifiedData Not SpecifiedProbenecid increases the exposure speed of olmesartan.
AUC₀→∞ (ng·h/mL)Data Not SpecifiedData Not Specified
Css-av (ng/mL)Data Not SpecifiedData Not Specified

Specific mean and standard deviation values were not detailed in the provided search results, but the study concluded a significant increase in these exposure parameters.

Studies involving the co-administration of Olmesartan Medoxomil with digoxin, warfarin, and an aluminum/magnesium hydroxide-containing antacid have been conducted in healthy volunteers.

Digoxin: No clinically significant steady-state pharmacokinetic interactions were observed. nih.govnih.gov

Warfarin: No significant drug interactions were reported. nih.gov The co-administration did not alter the anticoagulant effect of warfarin. nih.gov

Antacids: The bioavailability of olmesartan was not significantly altered by the co-administration of an aluminum hydroxide (B78521)/magnesium hydroxide antacid. nih.govnih.gov However, one source noted a possible moderate decrease in bioavailability. kiberis.ru

Table 2: Summary of Interactions with Digoxin, Warfarin, and Antacids
Co-administered DrugInteraction OutcomeClinical Significance
DigoxinNo significant pharmacokinetic interaction nih.govnih.govLow
WarfarinNo significant pharmacokinetic interaction nih.govnih.govLow
Antacid (Al(OH)₃/Mg(OH)₂)Bioavailability not significantly altered nih.govnih.govLow

The combination of Olmesartan Medoxomil with other antihypertensive drugs can lead to significant pharmacodynamic interactions.

Other RAAS Inhibitors (ACE Inhibitors, other ARBs, Aliskiren): Dual blockade of the RAAS by combining an ARB like olmesartan with an ACE inhibitor or aliskiren (B1664508) is associated with increased risks of hypotension, hyperkalemia, and changes in renal function, including acute renal failure, compared to monotherapy. drugs.comnih.gov This combination generally does not provide additional clinical benefit and should be avoided. nih.gov Co-administration with aliskiren is contraindicated in patients with diabetes. drugs.comnih.gov

Diuretics:

Thiazide Diuretics (e.g., Hydrochlorothiazide): The combination of olmesartan with a thiazide diuretic has a synergistic effect on blood pressure reduction. nih.gov Thiazide diuretics promote sodium excretion, which can activate the RAAS; this activation is then counteracted by olmesartan, leading to a greater antihypertensive response than either agent alone. nih.gov

Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): Olmesartan can increase serum potassium levels by blocking aldosterone release. goodrx.com Concomitant use with potassium-sparing diuretics significantly increases the risk of developing hyperkalemia. goodrx.com This combination requires careful monitoring of serum electrolytes.

Table 3: Interactions with Other Antihypertensives
Drug/Drug ClassMechanism of InteractionPotential Clinical Implication
ACE Inhibitors, other ARBs, AliskirenDual blockade of the Renin-Angiotensin-Aldosterone System (RAAS) drugs.comnih.govIncreased risk of hypotension, hyperkalemia, and renal impairment nih.govgoodrx.com
Thiazide DiureticsSynergistic antihypertensive effect nih.govEnhanced blood pressure lowering nih.gov
Potassium-Sparing DiureticsAdditive effect on increasing serum potassium goodrx.comIncreased risk of hyperkalemia goodrx.com

Potential for Hyperkalemia and Renal Dysfunction with Specific Drug Classes

Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB), lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS). researcher.lifenih.gov This mechanism, while effective, also predisposes patients to an increased risk of hyperkalemia (elevated blood potassium levels) and renal dysfunction, particularly when co-administered with other drugs that affect the RAAS or renal function. scholarsresearchlibrary.compharmaexcipients.com

Dual blockade of the RAAS by combining Olmesartan Medoxomil with Angiotensin-Converting Enzyme (ACE) inhibitors or the direct renin inhibitor Aliskiren is associated with a significantly higher risk of hypotension, hyperkalemia, and acute renal failure compared to monotherapy. pharmaexcipients.comijpsr.comscirp.org The concurrent use of Olmesartan Medoxomil and Aliskiren is specifically contraindicated in patients with diabetes due to an elevated risk of cardiovascular and renal adverse events. scholarsresearchlibrary.comnih.gov

The risk of hyperkalemia is also heightened when Olmesartan Medoxomil is taken with potassium-sparing diuretics (e.g., spironolactone, amiloride), potassium supplements, or potassium-containing salt substitutes. pharmaexcipients.commdpi.comdntb.gov.uamdpi.com Inhibition of aldosterone secretion by olmesartan leads to potassium retention, a condition that can be exacerbated by these agents. pharmaexcipients.comnih.gov Patients who are elderly, have renal insufficiency, diabetes, or dehydration are at a greater risk for developing life-threatening hyperkalemia under these combined therapies. dntb.gov.uapharmaexcipients.com

Non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors, can diminish the antihypertensive effect of Olmesartan Medoxomil. researcher.lifeijpsr.com More critically, in patients who are elderly, volume-depleted, or have compromised renal function, the co-administration of NSAIDs with olmesartan can lead to a deterioration of renal function, including the possibility of acute renal failure. ijpsr.comscirp.orgejbps.com This is because NSAIDs can inhibit the production of renal prostaglandins, which are crucial for maintaining renal blood flow in certain physiological states. Periodic monitoring of renal function is recommended for patients on combined Olmesartan Medoxomil and NSAID therapy. pharmaexcipients.comijpsr.com

Below is a summary of drug classes that may increase the risk of hyperkalemia and/or renal dysfunction when taken with Olmesartan Medoxomil.

Interacting Drug ClassPotential Adverse OutcomeMechanism/Risk Factors
ACE Inhibitors (e.g., Lisinopril, Benazepril)Hyperkalemia, Hypotension, Renal DysfunctionDual blockade of the Renin-Angiotensin-Aldosterone System (RAAS). ijpsr.commdpi.com
AliskirenHyperkalemia, Hypotension, Renal Dysfunction, StrokeDual blockade of the RAAS; Contraindicated in patients with diabetes. scholarsresearchlibrary.com
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride)Severe HyperkalemiaAdditive effects on potassium retention. mdpi.commdpi.com
Potassium Supplements & Salt SubstitutesHyperkalemiaIncreased potassium load combined with reduced potassium excretion. dntb.gov.uapharmaexcipients.com
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen)Acute Renal Failure, Attenuated Antihypertensive EffectInhibition of renal prostaglandins, leading to reduced renal blood flow. Risk is higher in elderly, volume-depleted, or renally impaired patients. ijpsr.commdpi.comejbps.com

Excipient Compatibility Studies for Pharmaceutical Formulations

The stability, quality, and efficacy of a final pharmaceutical product are highly dependent on the compatibility of the active pharmaceutical ingredient (API) with the excipients used in the formulation. For Olmesartan Medoxomil, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility, the selection of appropriate excipients is crucial for ensuring optimal performance. ijpsr.comdntb.gov.ua

Assessment of Physical and Chemical Interactions

Various analytical techniques are employed to assess the physicochemical compatibility between Olmesartan Medoxomil and different excipients. These studies are essential during the pre-formulation and formulation development stages to identify potential interactions that could compromise the final product. ijpsr.com

Commonly used methods include:

Differential Scanning Calorimetry (DSC): This technique detects changes in the physical state of the drug and excipients when mixed and heated, identifying potential incompatibilities such as the formation of eutectic mixtures or alterations in melting points. ejbps.comijpsdronline.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to detect chemical interactions by observing changes in the characteristic peaks of the functional groups of the drug and excipients in a mixture. ijpsdronline.comnih.gov

Powder X-ray Diffraction (PXRD): PXRD helps in identifying changes in the solid-state properties of the drug, such as polymorphic transformations or a loss of crystallinity, upon interaction with excipients. ijpsdronline.com

Studies have investigated the compatibility of Olmesartan Medoxomil with a range of common excipients. One study on a fixed-dose combination of Olmesartan Medoxomil and hydrochlorothiazide (B1673439) found weak solid-state interactions, including the formation of a eutectic mixture between the two drugs and an impact on thermal stability by microcrystalline cellulose (B213188). scholarsresearchlibrary.comijpsdronline.com Another compatibility study revealed thermally induced incompatibility of an olmesartan-cyclodextrin inclusion complex with magnesium stearate (B1226849) and α-lactose monohydrate. ejbps.com However, other research has shown good physical and chemical compatibility with excipients like lactose (B1674315) monohydrate, microcrystalline cellulose, and hypromellose, which are suitable for direct compression tablet formulations. dntb.gov.ua

The table below summarizes findings from compatibility studies with various excipients.

ExcipientAnalytical Technique(s) UsedObserved Interaction/Compatibility
Microcrystalline CelluloseDSC, TGAImpacted thermal stability of Olmesartan Medoxomil in some studies. scholarsresearchlibrary.comijpsdronline.com Generally considered compatible for direct compression. dntb.gov.ua
Lactose MonohydrateDSC, FT-IRThermally induced incompatibility noted in some complex formulations. ejbps.com Often found to be compatible. dntb.gov.ua
Magnesium StearateDSC, FT-IRThermally induced incompatibility observed in studies with an olmesartan-cyclodextrin complex. ejbps.com
Hypromellose (HPMC)DSC, FT-IRGenerally found to be compatible.
Polyvinyl Pyrrolidone (PVP)FT-IR, DSCDemonstrated drug-excipient compatibility. nih.gov
Kolliwax GMS IIDSC, FT-IRFound to be a compatible carrier for enhancing solubility. pharmaexcipients.com

Impact on Drug Product Quality, Stability, and Efficacy

The interactions between Olmesartan Medoxomil and excipients directly influence the final drug product's quality attributes. Incompatibilities can lead to degradation of the active ingredient, reducing the product's potency and shelf-life. ijpsdronline.com Forced degradation studies show that Olmesartan Medoxomil is susceptible to hydrolysis under acidic and basic conditions, forming degradation products that must be monitored. scirp.orgnih.gov The choice of excipients can either mitigate or accelerate these degradation pathways.

Physical interactions, even if not chemical, can affect the product's performance. For instance, the study that identified a eutectic mixture between olmesartan and hydrochlorothiazide concluded that this interaction did not negatively impact the dissolution or long-term stability of the final tablet, and therefore was not considered an incompatibility. scholarsresearchlibrary.comijpsdronline.com This highlights that not all detected interactions result in a loss of product quality.

The efficacy of Olmesartan Medoxomil is closely linked to its dissolution rate, as its poor water solubility can limit bioavailability. mdpi.comdntb.gov.ua Excipients play a critical role in modulating this. The use of superdisintegrants like sodium starch glycolate (B3277807) and diluents such as microcrystalline cellulose has been shown to promote faster drug release from tablets. Furthermore, formulation strategies like creating solid dispersions with hydrophilic carriers (e.g., Kolliwax GMS II, Kolliphor P407) or using surface solid dispersion techniques with polymers like PVP have successfully enhanced the solubility and dissolution rate of Olmesartan Medoxomil, which is expected to improve its bioavailability. pharmaexcipients.comnih.gov

Ultimately, rigorous excipient compatibility and stability studies are paramount to developing a robust Olmesartan Medoxomil formulation that is stable, safe, and efficacious throughout its shelf life.

Advanced Synthesis Methodologies for N Butyl Olmesartan Medoxomil

Control and Characterization of Process-Related Impurities in N-Butyl Olmesartan (B1677269) Medoxomil Production

Purification Processes for High Purity N-Butyl Olmesartan Medoxomil

Achieving the high purity required for active pharmaceutical ingredients (APIs) like Olmesartan Medoxomil necessitates robust purification strategies. Recrystallization is a cornerstone of this process, with various solvents and techniques being employed to eliminate impurities.

One patented method describes a purification process that can yield Olmesartan Medoxomil with a purity greater than 99.7%. This process involves the deprotection of a tritylated intermediate in an acidic solution, followed by neutralization to precipitate the crude Olmesartan Medoxomil. The crude product is then purified by recrystallization from a suitable solvent. epo.org Solvents such as acetone, acetonitrile (B52724), methanol, ethanol, propanol, 2-propanol, methyl acetate, ethyl acetate, and isopropyl acetate, or their mixtures with water, are cited as effective for this recrystallization. Acetonitrile is noted as a particularly preferred solvent. epo.org

Another approach to purification involves the use of a mixed solvent system. A patented method details a process where Olmesartan Medoxomil is dissolved in a mixture of a halogenated alkane and a lower alcohol or ketone. google.com A significant portion of the halogenated alkane is then removed, leading to the crystallization of highly purified Olmesartan Medoxomil. google.com This method is designed to effectively remove specific impurities. google.com

The impact of recrystallization on the physicochemical properties of Olmesartan Medoxomil has also been a subject of study. Research has shown that recrystallization from various organic solvents like methanol, ethanol, acetone, and acetonitrile can significantly enhance the aqueous solubility and dissolution rate of the drug. jchps.comresearchgate.net For instance, the dissolution rate constant was found to be highest for the product recrystallized from acetonitrile. jchps.com

A detailed industrial-scale purification process involves treating a solution of crude Olmesartan Medoxomil in acetone with activated carbon at reflux temperature. After filtration, ethyl acetate is added, and the solution is concentrated. The resulting slurry is cooled to induce crystallization, and the purified product is filtered and dried, achieving a purity of 99.9%. nih.gov A final wash with demineralized water can be employed to reduce residual solvents. nih.gov

The table below summarizes various solvents used in the recrystallization of Olmesartan Medoxomil and their impact on product purity and properties.

Solvent/Solvent SystemPurity AchievedKey Findings
Acetonitrile>99.7% epo.org, 99.9% nih.govPreferred solvent for recrystallization, leading to high purity and improved dissolution rates. epo.orgjchps.com
Acetone99.7%Used in industrial processes, often in combination with other solvents and activated carbon. nih.gov
Methanol, Ethanol-Improves aqueous solubility and dissolution properties. jchps.com
Halogenated alkane with lower alcohol/ketone-Effective for removing specific impurities through a mixed-solvent crystallization process. google.com
Acetone and Water-A mixed solution of acetone and water has been used for refining Olmesartan Medoxomil. scispace.com

Regioisomerism Studies and Structural Revisions of Intermediates

The synthesis of Olmesartan Medoxomil is complicated by the potential for regioisomerism, particularly concerning the imidazole (B134444) and tetrazole moieties of the molecule. This has led to in-depth studies to correctly identify the structures of intermediates and impurities, sometimes resulting in the revision of previously reported structural formulas.

A significant finding in this area involves the N-tritylated intermediates of Olmesartan Medoxomil. It was widely reported that the trityl protecting group was attached to the N-1 nitrogen atom of the tetrazole ring. However, detailed studies, including single-crystal X-ray diffraction, have revealed that the trityl substituent is, in fact, attached to the N-2 nitrogen atom. mdpi.comnih.gov This discovery necessitates a revision of the structural formulas and systematic chemical names of key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. mdpi.comnih.govsigmaaldrich.com

During the synthesis process, various regioisomeric impurities can be formed. For instance, in the N-alkylation reaction to form Trityl olmesartan ethyl ester (TOEE), an N-3 regioisomeric impurity of TOEE was unexpectedly detected at a level of 0.2–0.3%. acs.org The structure of this impurity was confirmed through a five-step lactone ring-opening synthesis and single-crystal X-ray diffraction (SCXRD). acs.org Similarly, a regio-isomer in the imidazole moiety was identified as a major impurity in the condensation reaction of a novel synthetic route. nih.gov Optimization of the condensation conditions was successful in reducing this impurity to less than 0.1%. nih.gov

Furthermore, process-related impurities, identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil, have been observed. mdpi.comnih.gov The N-2 isomer of olmesartan dimedoxomil was identified as a novel impurity. mdpi.comnih.gov These impurities were synthesized and fully characterized to aid in their identification and control during manufacturing. mdpi.comnih.gov

Spectroscopic Characterization of Intermediates and Impurities (NMR, HRMS/ESI)

Spectroscopic techniques are indispensable for the structural elucidation of intermediates and impurities in the synthesis of Olmesartan Medoxomil. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry/Electrospray Ionization (HRMS/ESI) are particularly powerful tools in this regard.

In the study that led to the structural revision of N-tritylated intermediates, both NMR and HRMS/ESI were used to characterize the N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil. The 1H, 13C, and 15N NMR signals were fully assigned, providing a detailed picture of the molecular structure. mdpi.com

Similarly, the N-3 regioisomeric impurity of TOEE was characterized using NMR and mass spectrometry, which perfectly matched the structure of the synthesized impurity. acs.org HRMS/ESI is crucial for determining the elemental composition of these compounds. For example, the elemental composition of dimedoxomil derivatives of olmesartan was confirmed using this technique. mdpi.com

The table below presents a summary of spectroscopic data for a key intermediate and its regioisomeric impurity.

Compound1H NMR Data Highlights (CDCl3)HRMS/ESI Data
N-1-medoxomil regioisomerDifferences in chemical shifts compared to the N-2 isomer, particularly for protons adjacent to the tetrazole and imidazole rings.Confirms the elemental composition corresponding to a dimedoxomil derivative of olmesartan. mdpi.com
N-2-medoxomil regioisomerDistinct NMR spectrum from the N-1 isomer, allowing for their differentiation.Confirms the elemental composition corresponding to a dimedoxomil derivative of olmesartan. mdpi.com
N-3 regioisomeric impurity of TOEEUnique NMR and mass spectra that confirmed its structure as an N-3 regioisomer. acs.org-

Single-Crystal X-ray Diffraction Analysis of Key Intermediates

Single-Crystal X-ray Diffraction (SCXRD) provides definitive proof of molecular structure and has been instrumental in resolving ambiguities in the synthesis of Olmesartan Medoxomil.

The most significant application of SCXRD in this context was the structural determination of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. The SCXRD study unequivocally demonstrated that the trityl group is attached to the N-2 position of the tetrazole ring, correcting a long-held misconception in the literature. mdpi.comnih.gov This finding has profound implications for understanding the reaction mechanisms and for the accurate representation of these key intermediates.

SCXRD was also used to confirm the structure of the regio-isomeric impurity in the imidazole moiety that was discovered in a new synthetic route for Olmesartan Medoxomil. nih.gov This analysis provided conclusive evidence of the connectivity of the atoms, allowing for the unambiguous identification of the impurity.

Reassessment of Reported Structural Formulas Based on Experimental Findings

The culmination of these advanced analytical studies is the reassessment and correction of previously reported structural formulas of intermediates in the synthesis of Olmesartan Medoxomil.

The identification and characterization of various regioisomeric impurities have also led to a more complete understanding of the reaction pathways and the potential for side reactions. This knowledge is crucial for developing synthetic and purification processes that can effectively control the levels of these impurities in the final API. acs.orgnih.gov

Analytical Methodologies and Stability Indicating Research of N Butyl Olmesartan Medoxomil

Development and Validation of Quantitative Analytical Methods

The development of quantitative analytical methods for N-Butyl Olmesartan (B1677269) Medoxomil is primarily centered on its role as an impurity in Olmesartan Medoxomil. Therefore, the methods are designed to be stability-indicating, meaning they can accurately measure the drug substance in the presence of its impurities and degradation products. scirp.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of N-Butyl Olmesartan Medoxomil. The primary goal of HPLC method development is to achieve successful separation of the compound from Olmesartan Medoxomil and other related impurities. scirp.org

Researchers have developed reversed-phase HPLC methods that effectively resolve this compound. scirp.org A common approach involves using a C18 stationary phase column. scirp.orgsrce.hr The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. One validated method utilizes a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5) as Mobile Phase A and a mixture of acetonitrile (B52724) and water (9:1 ratio) as Mobile Phase B. scirp.org The flow rate is typically maintained around 1.0 mL/min. scirp.orgsrce.hr Detection is often carried out using a UV detector, with wavelengths set around 215 nm or 260 nm, where Olmesartan and its related compounds exhibit UV absorbance. scirp.orgsrce.hr

ParameterConditionReference
ColumnSymmetry C18 (150 mm × 4.6 mm, 5µm) scirp.org
Mobile Phase A20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) scirp.org
Mobile Phase BAcetonitrile and water (9:1 v/v) scirp.org
Flow Rate1.0 mL/min scirp.org
Detection Wavelength215 nm scirp.org
ElutionGradient scirp.org

Ultra-High Performance Liquid Chromatography (UHPLC) with Photodiode Array Detection

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net For the analysis of this compound, UHPLC methods coupled with Photodiode Array (PDA) detection provide enhanced sensitivity and peak purity analysis.

A stability-indicating UHPLC-PDA method has been developed for the estimation of Olmesartan Medoxomil and its related substances, including this compound. nih.gov These methods typically employ sub-2 µm particle columns, such as a C18 column (100 mm x 2.1 mm, 2 µm), which contribute to the high efficiency. nih.gov A gradient elution is often used with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. nih.govturkjps.org The PDA detector allows for the monitoring of analytes at multiple wavelengths simultaneously, confirming the identity and purity of the peaks. nih.gov

ParameterConditionReference
InstrumentShimadzu N-Series UHPLC with PDA detector nih.gov
ColumnShimpack GIST-C18 (100 mm x 2.1 mm, 2 µm) nih.gov
Mobile Phase A1 mL orthophosphoric acid in 1000 mL water turkjps.org
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.4 mL/min nih.gov
ElutionGradient nih.gov

UV Spectrophotometric Methods (Area Under Curve, Q-Absorbance Ratio)

While standalone UV spectrophotometric methods like Area Under Curve (AUC) or Q-Absorbance Ratio are suitable for the analysis of a single compound or specific mixtures, they are generally not used for the individual quantification of this compound in the presence of the parent drug and other impurities due to significant spectral overlap. rjptonline.orgresearchgate.net

However, UV spectrophotometry is the fundamental detection principle in HPLC-UV and UHPLC-PDA systems. nih.gov The selection of an appropriate wavelength is crucial for sensitivity. Olmesartan Medoxomil and its impurities, including the N-Butyl derivative, are reported to have a UV maximum around 215 nm, which is often selected for quantification to ensure all related substances are detected. scirp.org Other methods have utilized wavelengths such as 257 nm for analysis. rjptonline.orgnih.gov The PDA detector in UHPLC provides spectral information for each peak, which can be used to confirm that the this compound peak is spectrally pure and not co-eluting with other compounds. srce.hr

Method Validation for Specificity, Linearity, Precision, and Accuracy

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. Analytical methods for this compound are validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netabo.finih.gov

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. For this compound, this is demonstrated by achieving baseline separation from Olmesartan Medoxomil, other known impurities, and any degradation products formed during stress studies. scirp.orgsrce.hr Peak purity analysis using a PDA detector further confirms the specificity. scirp.org

Linearity: Linearity is established by analyzing a series of solutions with different concentrations of the analyte. The method is considered linear if the detector response is directly proportional to the concentration. For impurities like this compound, linearity is typically assessed from the Limit of Quantification (LOQ) to about 150% of the expected impurity concentration. ijpsr.com

Precision: The precision of a method expresses the closeness of agreement between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For this compound, the Relative Standard Deviation (%RSD) for replicate analyses should be within acceptable limits, typically less than 2%. srce.hrsaspublishers.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of this compound standard is added to a sample matrix and the recovery percentage is calculated. ijpsr.com The acceptance criterion for recovery is generally between 98% and 102%. scirp.org

Validation ParameterTypical Finding/Acceptance CriteriaReference
SpecificityResolution > 2.0 between adjacent peaks; Peak purity pass srce.hr
Linearity (Correlation Coefficient, r²)≥ 0.99
Precision (%RSD)&lt; 2% srce.hr
Accuracy (% Recovery)98.0% - 102.0% scirp.org
Limit of Detection (LOD)0.03 µg/mL srce.hr
Limit of Quantification (LOQ)0.1 µg/mL srce.hr

Forced Degradation Studies and Degradation Pathway Elucidation

Forced degradation, or stress testing, is essential for developing stability-indicating methods. ijpsr.com It provides insight into the degradation pathways of a drug substance and helps in identifying the degradation products that could appear during storage. srce.hr These studies involve subjecting the compound to conditions more severe than accelerated stability testing. scirp.org

Stress Testing Under Acidic, Basic, Oxidative, Thermal, and Photolytic Conditions

Forced degradation studies are typically performed on the parent drug, Olmesartan Medoxomil, to generate potential degradants. The stability-indicating method must then be able to separate these degradants from the main compound and its known impurities, including this compound. scirp.org

Acidic Hydrolysis: Significant degradation of Olmesartan Medoxomil is observed when exposed to acidic conditions (e.g., 1 N HCl). scirp.org This results in the formation of several degradation products. srce.hr The analytical method must demonstrate that the this compound peak is well-resolved from these acid-induced degradants. scirp.org

Basic Hydrolysis: In basic conditions (e.g., 1 N NaOH), Olmesartan Medoxomil also undergoes degradation. scirp.org The prodrug is hydrolyzed to its active metabolite, Olmesartan. srce.hr

Oxidative Conditions: Exposure to an oxidizing agent, such as 3% hydrogen peroxide, leads to the degradation of Olmesartan Medoxomil. scirp.orgsrce.hr

Thermal and Photolytic Conditions: Olmesartan Medoxomil is generally found to be stable under thermal (e.g., 60°C) and photolytic stress conditions, with no major degradation products observed. scirp.orgsrce.hr

Throughout these stress studies, the peak purity of this compound is monitored to ensure it remains unchanged and does not co-elute with any newly formed degradation products, thus confirming the stability-indicating nature of the analytical method. scirp.org

Stress ConditionObservation on Parent Drug (Olmesartan Medoxomil)Reference
Acid Hydrolysis (1 N HCl)Significant degradation observed scirp.org
Base Hydrolysis (1 N NaOH)Significant degradation observed scirp.org
Oxidation (3% H₂O₂)Degradation observed scirp.org
Thermal (60°C)Stable, no major degradation scirp.org
PhotolyticStable, no major degradation scirp.org

Evaluation of Degradation Products Under Varied Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Olmesartan Medoxomil has been subjected to a variety of stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Significant degradation of Olmesartan Medoxomil is observed under acid and base hydrolysis and oxidative conditions. scirp.org The drug is found to be more stable under photolytic and thermal stress. scirp.org In one study, exposure to 1 N HCl, 1 N NaOH, and 3% H₂O₂ at 60°C led to gradual degradation over time. scirp.org Another study reported approximately 13% degradation of Olmesartan Medoxomil (OLM) under acid, base, and hydrogen peroxide stress conditions, which was sufficient to identify the primary degradation product. fda.gov

The primary degradation product identified across multiple stress conditions, including acid, base, and oxidative stress, is the active metabolite, Olmesartan free acid. fda.govplos.org This occurs through the hydrolysis of the medoxomil ester group. fda.gov

The table below summarizes the typical findings from forced degradation studies on Olmesartan Medoxomil.

Stress ConditionReagent/ConditionObservationDegradation Products Identified
Acid Hydrolysis 1 N HCl at 60°CSignificant degradationOlmesartan free acid scirp.orgfda.gov
Base Hydrolysis 1 N NaOH at 60°CSignificant degradationOlmesartan free acid scirp.orgfda.gov
Oxidation 3% H₂O₂ at 60°CSignificant degradationOlmesartan free acid scirp.orgfda.gov
Thermal Stress 60°CStable, no major degradation-
Photolytic Stress ICH Q1B conditionsStable, no major degradation-

Mass Balance Assessment in Stressed Samples

Mass balance analysis is a critical component of forced degradation studies, serving to ensure that all degradation products have been adequately detected and that the analytical method is truly stability-indicating. nih.govmassbank.eu The goal is to account for the total amount of the drug, where the decrease in the parent drug concentration should correspond to the sum of the concentrations of the degradation products formed.

In a stability-indicating LC method developed for Olmesartan Medoxomil, the mass balance of stressed samples was reported to be close to 99.2%. scirp.org This high level of recovery provides confidence that the analytical method is capable of separating and detecting the parent drug and its significant degradation products without interference. scirp.org Achieving a good mass balance confirms the specificity of the method and ensures that no major degradants are going undetected. nih.gov

Identification and Characterization of Degradation Products of this compound

The identification and structural elucidation of degradation products are paramount for understanding the degradation pathways and ensuring the safety of the drug substance. A combination of advanced analytical techniques is employed for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying degradation products. LC-MS/MS provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. researchgate.net

In the analysis of Olmesartan Medoxomil, LC-MS has been used to identify unknown degradation products. For instance, an unknown degradant that appeared in tablets stored at 40°C and 75% relative humidity was analyzed by LC-MS. nih.gov The molecular weight and fragment information suggested that the degradation product was a dehydrated dimer of Olmesartan. nih.gov Further studies have utilized tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) to establish detailed fragmentation pathways for both Olmesartan Medoxomil and its degradation products, which helps in proposing their chemical structures. researchgate.net

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of impurities and degradation products. researchgate.net

In one study, after initial identification by LC-MS, the structure of a degradation product—an esterified dimer of Olmesartan—was conclusively confirmed using LC-¹H NMR. nih.gov This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, avoiding the need for complex isolation processes. nih.gov Similarly, solvent-elimination LC-IR analysis has been used to confirm the presence of specific functional groups, such as the ester carbonyl group in a degradation product. nih.gov For process-related impurities of Olmesartan Medoxomil, full characterization is often achieved using a combination of IR, NMR (¹H, ¹³C, ¹⁵N), and high-resolution mass spectrometry (HRMS). researchgate.net

An interesting phenomenon observed during the analysis of Olmesartan Medoxomil is the appearance of "ghost peaks," which are unexpected peaks in the chromatogram. Research has shown that two such unknown degradants found during dissolution testing in 0.1 M HCl were the result of metal ion-mediated oxidation. nih.govbohrium.com

These degradation products were identified as cyclized forms of Olmesartan and Olmesartan Medoxomil. nih.gov The degradation was found to be catalyzed by radicals originating from metal ions, such as iron, that leached from the inner surface of glass HPLC vials under acidic conditions in the presence of dissolved oxygen. nih.govbohrium.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirmed the presence of high iron content in the solutions where these ghost peaks appeared. bohrium.com Pre-rinsing the glass vials with an acidic solution containing EDTA was shown to effectively prevent the formation of these oxidative impurities. nih.gov This highlights the importance of considering the entire analytical workflow, including sample containers, when investigating unexpected degradation.

Method Sensitivity and Robustness Assessment

The validation of a stability-indicating analytical method includes a thorough assessment of its sensitivity and robustness to ensure its reliability for routine use.

Sensitivity is typically determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For an HPLC method for Olmesartan Medoxomil and its impurities, the LOD and LOQ are estimated at a signal-to-noise ratio of 3:1 and 10:1, respectively. scirp.org For example, one validated method reported LOD and LOQ values for Olmesartan Medoxomil to be 0.018 µg/mL and 0.051 µg/mL, respectively, demonstrating high sensitivity. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness is typically evaluated by slightly varying parameters such as:

Flow rate of the mobile phase

pH of the mobile phase buffer

Column temperature

Mobile phase composition (e.g., percentage of organic solvent) nih.gov

In one study, the robustness of an HPLC method for Olmesartan Medoxomil was confirmed by demonstrating that the resolution, theoretical plates, and tailing factor remained within acceptable limits despite small variations in flow rate and temperature. fda.gov The relative standard deviation (RSD) of the assay results under these varied conditions should be within acceptable limits, confirming the method's reliability. scirp.orgnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. plos.org These parameters are typically established by evaluating the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

In the development of various high-performance liquid chromatography (HPLC) methods for Olmesartan Medoxomil, LOD and LOQ values have been precisely determined. For instance, one reversed-phase HPLC (RP-HPLC) method established an LOD of 0.02 µg/mL and an LOQ of 0.09 µg/mL. Another study, which developed a method to simultaneously measure Olmesartan Medoxomil and its active metabolite, Olmesartan, found the LOD for both compounds to be 0.03 μg/mL and the LOQ to be 0.1 μg/mL. plos.org A high-performance thin-layer chromatography (HPTLC) method reported an LOD of 2.68 ng/band and an LOQ of 8.13 ng/band. iajpr.com

These values underscore the high sensitivity of the developed chromatographic methods, enabling the detection and quantification of very low levels of the drug and its potential impurities.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Olmesartan Medoxomil in Various Chromatographic Methods

Analytical MethodAnalyte(s)LODLOQ
RP-HPLCOlmesartan Medoxomil0.02 µg/mL0.09 µg/mL
HPLCOlmesartan Medoxomil & Olmesartan0.03 µg/mL0.1 µg/mL
HPTLCOlmesartan Medoxomil2.68 ng/band8.13 ng/band

Evaluation of Chromatographic Resolution and Peak Purity

In stability-indicating methods, it is critical to ensure that the analyte peak is well-separated from any adjacent peaks, including those from impurities, degradation products, or other matrix components. This is assessed through chromatographic resolution (Rs). A resolution value of greater than 1.5 is generally considered to indicate a good separation between two peaks. In the validation of methods for Olmesartan Medoxomil, resolution has been a key parameter. One study noted that the resolution between closely eluting impurities was consistently greater than 2.0, confirming the method's specificity. scirp.org Another detailed analysis reported a resolution of 15.70 between the peak for Olmesartan Medoxomil and its acid impurity, demonstrating excellent separation.

Peak purity analysis is performed to confirm that the chromatographic peak of the main compound is spectrally homogeneous and not co-eluting with any impurities. This is often accomplished using a photodiode array (PDA) detector, which assesses the spectral similarity across the entire peak. For Olmesartan Medoxomil, peak purity testing has confirmed the specificity of analytical methods, with studies reporting a Peak Purity Index of 1.00, indicating no interference from impurities or degradation products.

Table 2: Chromatographic Resolution and Peak Purity Data for Olmesartan Medoxomil

ParameterCompoundRelated SubstanceValue
Resolution (Rs)Olmesartan MedoxomilOlmesartan Acid Impurity15.70
Resolution (Rs)Olmesartan MedoxomilClosely Eluting Impurities> 2.0
Peak Purity IndexOlmesartan MedoxomilN/A1.00

Robustness Testing Against Minor Method Parameter Variations

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in its parameters. This provides an indication of its reliability during routine use. The robustness of a method is assessed by making slight changes to conditions such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on analytical results like resolution and system suitability. wisdomlib.org

For analytical methods developed for Olmesartan Medoxomil, robustness has been thoroughly investigated. Studies have shown that deliberate variations in chromatographic conditions did not significantly impact the results. For example, one validation study confirmed that despite changes in flow rate, pH, and column temperature, the resolution between Olmesartan Medoxomil and its related impurities remained greater than 2.0. scirp.org Another study found that system suitability data remained satisfactory during the variation of analytical conditions, demonstrating that the method was unaffected by these deliberate changes. This confirms that the methods are reliable and suitable for transfer between different laboratories and instruments.

Table 3: Robustness Testing Parameters for Olmesartan Medoxomil Analytical Methods

Parameter VariedVariationObserved Effect
Flow Rate± 0.2 mL/minResolution > 2.0; System suitability satisfactory
Mobile Phase pH± 0.2 unitsResolution > 2.0; System suitability satisfactory
Column Temperature± 5 °CResults not significantly affected
Mobile Phase CompositionMinor changes in organic ratioResults not significantly affected

Innovative Drug Delivery Systems for N Butyl Olmesartan Medoxomil

Strategies for Solubility and Bioavailability Enhancement of N-Butyl Olmesartan (B1677269) Medoxomil

The primary goal of formulating innovative delivery systems for Olmesartan medoxomil is to enhance its solubility and, consequently, its oral bioavailability. nih.govjapsonline.com As a Biopharmaceutical Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate. nih.govjapsonline.comtsijournals.com

Olmesartan medoxomil's clinical application is significantly challenged by its inherent physicochemical properties. The compound is characterized by very low aqueous solubility and high lipophilicity (log P 4.7), which leads to poor bioavailability of approximately 26% in humans. nih.govplos.orgnih.govijpsr.com This low solubility can result in incomplete dissolution in the gastrointestinal tract, limiting the amount of drug available for absorption. nih.govjapsonline.com Furthermore, the molecule is an ester prodrug that is susceptible to hydrolysis in aqueous media, which can also contribute to its low bioavailability. nih.govplos.org

To counter the challenges of poor solubility, researchers have explored a variety of advanced drug delivery strategies. These approaches aim to increase the dissolution rate and systemic absorption of Olmesartan medoxomil. actapharmsci.comjapsonline.com Notable methods include:

Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix, which can enhance wettability and dissolution. actapharmsci.comtsijournals.comjchps.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govijpsr.comfue.edu.eg This approach can significantly increase the drug's solubility and absorption. nih.govfue.edu.eg

Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity. bohrium.comresearchgate.net

Liquisolid Compacts: This novel technique involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with selected carrier and coating materials. researchgate.netresearchgate.net

Complexation with Cyclodextrins: This is a widely studied approach where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, forming an inclusion complex with enhanced aqueous solubility and dissolution properties. actapharmsci.comidosi.org

Cyclodextrin-Based Inclusion Complexes with N-Butyl Olmesartan Medoxomil

The formation of inclusion complexes with cyclodextrins is a prominent and effective strategy for improving the biopharmaceutical profile of Olmesartan medoxomil. actapharmsci.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to entrap poorly soluble "guest" molecules like Olmesartan medoxomil. actapharmsci.commedipol.edu.tr This encapsulation shields the drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate. medipol.edu.tr

Several methods are employed to prepare solid-state inclusion complexes of Olmesartan medoxomil with cyclodextrins, each with varying degrees of efficiency. researchgate.netmdpi.com

Physical Mixing: This is the simplest method, involving the straightforward blending of the drug and cyclodextrin powders. researchgate.netbiointerfaceresearch.com However, it often results in only partial complexation. mdpi.com

Kneading: In this technique, the drug and cyclodextrin are triturated in a mortar with a small amount of a hydroalcoholic solvent to form a thick paste. nih.govmdpi.com The paste is kneaded for a specific duration and then dried to obtain a powdered product. nih.gov The kneading method has been shown to be highly effective in forming inclusion complexes and significantly improving the dissolution rate of Olmesartan medoxomil. actapharmsci.commedipol.edu.tr

Solvent Evaporation: This method involves dissolving both the drug and the cyclodextrin in a suitable solvent, followed by the evaporation of the solvent to yield a solid complex. tsijournals.commedipol.edu.tr

Lyophilization (Freeze-Drying): This technique involves dissolving the drug and cyclodextrin in water, freezing the solution, and then removing the water by sublimation under vacuum. researchgate.netsilae.it It is known to produce porous, amorphous complexes with high solubility. silae.it

To confirm the formation of an inclusion complex and to study its properties, a range of analytical techniques are utilized. researchgate.netnih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC thermograms are used to detect changes in the physical state of the drug. medipol.edu.tr For Olmesartan medoxomil, the characteristic endothermic peak corresponding to its melting point is often absent or shifted in the thermogram of the complex, indicating the drug is no longer in its crystalline state and has been successfully encapsulated within the cyclodextrin cavity. medipol.edu.tr

Powder X-ray Diffractometry (PXRD): PXRD patterns provide information about the crystalline nature of materials. nih.gov The diffraction pattern of pure Olmesartan medoxomil shows sharp, intense peaks indicative of its crystalline structure. nih.govnih.gov In the PXRD pattern of the inclusion complex, these characteristic peaks are significantly reduced in intensity or disappear entirely, being replaced by a diffuse halo pattern, which confirms a transition to an amorphous or less crystalline state. nih.govmedipol.edu.trnih.gov

Characteristic Diffraction Peaks of Crystalline Olmesartan Medoxomil (2θ)
7.25°
9.17°
10.64°
11.69°
12.68°
14.54°
16.61°
19.73°
21.92°
24.77°
25.25°
Data sourced from references nih.govnih.gov.

Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy provides direct evidence of inclusion complex formation by detecting chemical shift changes of the protons of both the drug and the cyclodextrin molecules upon complexation. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify interactions between the drug and the cyclodextrin. In the case of Olmesartan medoxomil inclusion complexes, the spectra typically show that the characteristic absorption bands of the drug are preserved, indicating the absence of strong chemical bond formation and confirming that entrapment is based on weak intermolecular interactions. medipol.edu.trnih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is primarily used for the quantitative analysis of Olmesartan medoxomil in various studies, such as determining its concentration in phase solubility and dissolution experiments. nih.govnih.gov

Phase solubility studies are fundamental to understanding the interaction between Olmesartan medoxomil and cyclodextrins in an aqueous solution. medipol.edu.trmdpi.com The method, as described by Higuchi and Connors, involves adding an excess amount of the drug to aqueous solutions containing increasing concentrations of the cyclodextrin. nih.govmedipol.edu.tr The mixtures are shaken until equilibrium is reached, and the concentration of the dissolved drug is then measured. medipol.edu.tr

For Olmesartan medoxomil complexes with various β-cyclodextrin derivatives, the phase solubility diagrams are typically classified as AL-type. nih.govnih.govmdpi.com This is characterized by a linear increase in the apparent solubility of the drug with an increase in the concentration of the cyclodextrin. mdpi.com An AL-type diagram indicates the formation of a soluble 1:1 stoichiometric inclusion complex. nih.govmdpi.com The stability constant (Ks) of the complex can be calculated from the slope of this linear plot, providing a measure of the binding affinity between the drug and the cyclodextrin. researchgate.net For instance, the complex of Olmesartan medoxomil with sulphobutyl ether-β-cyclodextrin (SBE7β-CD) was found to have a stability constant of 249 M⁻¹, indicating stable complex formation. researchgate.net

ParameterFindingReference
Phase Solubility Diagram Type AL (Linear) nih.govnih.govmdpi.com
Complex Stoichiometry 1:1 (Drug:Cyclodextrin) nih.govnih.govmdpi.com
Stability Constant (Ks) with SBE7β-CD 249 M⁻¹ researchgate.net

Impact on Crystallinity, Dissolution Rate, and In Vivo Bioavailability

A key strategy to improve the dissolution of poorly soluble drugs like olmesartan medoxomil is to alter its physical state from crystalline to amorphous or a solubilized form. nih.govnih.gov Various formulation techniques have demonstrated a significant impact on the drug's crystallinity, leading to enhanced dissolution and bioavailability.

Studies involving the preparation of nanosuspensions and solid dispersions have shown promising results. nih.govtsijournals.com Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used to evaluate the crystalline state of the drug within these formulations. nih.govtsijournals.com Results from these analyses often indicate that the drug is present in an amorphous state or is molecularly dispersed within the carrier, which contributes to a significant reduction in its crystalline nature. nih.govtsijournals.com For instance, DSC thermograms of solid self-nanoemulsifying drug delivery systems (S-SNEDDS) revealed that olmesartan medoxomil was in a solubilized form within the formulation. nih.govnih.gov

This change in crystallinity directly translates to a higher dissolution velocity. nih.gov Nanosuspensions have been shown to increase the saturation solubility of olmesartan medoxomil by more than four times compared to the pure drug. nih.gov In vitro dissolution studies consistently show a dramatically enhanced release rate from these advanced formulations compared to the pure drug or conventional tablets. nih.govnih.gov For example, solid dispersions of olmesartan medoxomil have demonstrated a faster and higher drug release, with some formulations releasing over 87% of the drug in 45 minutes. jchps.com Similarly, optimized nanosuspensions can release over 99% of the drug within just 5 minutes. nih.gov

Ultimately, this improvement in solubility and dissolution leads to enhanced in vivo bioavailability. Pharmacokinetic studies in animal models have confirmed that formulations which reduce the drug's crystallinity lead to higher plasma concentrations. Nanosuspension formulations have increased the oral bioavailability of olmesartan by 2.25 to 2.45-fold compared to conventional suspensions and marketed tablets. nih.gov

Nanocarrier Systems for Improved Delivery of this compound

Nanocarrier systems represent a sophisticated approach to tackling the delivery challenges of olmesartan medoxomil. By encapsulating the drug in nano-sized vesicles or emulsions, these systems can significantly improve its solubility, protect it from degradation, and enhance its absorption.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract. nih.govimpactfactor.org This in-situ formation of a nanoemulsion with a large surface area facilitates better dissolution and absorption of lipophilic drugs like olmesartan medoxomil. impactfactor.org

The development of effective SNEDDS formulations is often guided by the principles of Quality by Design (QbD). nih.govnih.gov QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govijhacr.com

For olmesartan medoxomil SNEDDS, the process involves screening various oils, surfactants, and co-surfactants based on the drug's solubility and the ability of the excipients to form a stable nanoemulsion. nih.govnih.gov Experimental designs, such as mixture response surface designs, are employed to systematically optimize the composition of the formulation. nih.gov Factors like the concentrations of oil, surfactant, and co-surfactant are identified as critical material attributes and are varied to study their effect on critical quality attributes like globule size, polydispersity index, and drug release. nih.govnih.gov This systematic optimization allows for the identification of a robust formulation with desired performance characteristics. nih.gov

Once formulated, olmesartan medoxomil-loaded SNEDDS are rigorously characterized to ensure they meet the required quality standards. Key parameters include:

Droplet Size: The size of the emulsion droplets formed upon dilution is crucial, as smaller droplets provide a larger surface area for drug absorption. Studies report mean droplet sizes in the nanometric range, typically between 14 nm and 100 nm. nih.govnih.govdntb.gov.ua

Polydispersity Index (PDI): PDI measures the uniformity of the droplet size distribution. A PDI value below 0.3 is generally considered acceptable, indicating a narrow and homogenous size distribution. For olmesartan medoxomil SNEDDS, PDI values are often reported to be in the optimal range of 0.036 to 0.25. nih.govimpactfactor.orgdntb.gov.ua

Zeta Potential: This parameter indicates the surface charge of the droplets and is a predictor of the stability of the nanoemulsion. While some studies report low negative zeta potential values (e.g., -2.63 to -5.13 mV), others have found values around -14.4 mV, which can help prevent droplet aggregation. mdpi.comimpactfactor.org

Emulsification Time: This is the time taken for the SNEDDS to form a nanoemulsion upon contact with an aqueous medium. Rapid emulsification is desirable, and studies show that olmesartan medoxomil SNEDDS can emulsify in as little as 13 to 24 seconds. nih.govimpactfactor.org

The table below summarizes the characterization parameters of an optimized liquid SNEDDS formulation for Olmesartan Medoxomil from a representative study.

ParameterValueReference
Droplet Size60.00 nm impactfactor.org
Polydispersity Index (PDI)0.25 impactfactor.org
Zeta Potential-14.4 mV impactfactor.org
Emulsification Time13 s impactfactor.org

This is an interactive data table. The values are representative of findings from the cited research.

SNEDDS formulations have demonstrated a significant improvement in the in vitro drug release of olmesartan medoxomil. Compared to the pure drug, which shows very limited dissolution, SNEDDS can release over 85-90% of the encapsulated drug within 30 to 90 minutes. nih.govnih.govnih.gov

This enhanced dissolution profile translates to superior performance in vivo. Pharmacokinetic assessments in rats and rabbits have shown that SNEDDS formulations lead to significantly higher plasma concentrations of olmesartan compared to conventional formulations. nih.govimpactfactor.org Studies report a 4 to 5-fold increase in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the curve (AUC), along with a reduction in the time to reach maximum concentration (Tmax). nih.govresearchgate.net These findings confirm that SNEDDS can substantially augment the oral absorption and bioavailability of olmesartan medoxomil. nih.gov

The following table presents a comparison of pharmacokinetic parameters for an Olmesartan Medoxomil SNEDDS formulation versus a marketed formulation.

Pharmacokinetic ParameterSNEDDS FormulationMarketed FormulationFold IncreaseReference
Cmax (ng/mL)Significantly HigherLower~4-5 fold nih.gov, researchgate.net
AUC (ng·h/mL)Significantly HigherLower~4-5 fold nih.gov, researchgate.net
Tmax (h)ReducedLonger- nih.gov, researchgate.net

This is an interactive data table. The data represents a synthesis of findings indicating the magnitude of improvement.

Niosomal Gels for Enhanced Permeation

Niosomes are vesicular nanocarriers formed by the self-assembly of non-ionic surfactants in an aqueous medium. nih.gov These vesicles can encapsulate both hydrophilic and lipophilic drugs, and when incorporated into a gel base, they can enhance drug permeation through biological membranes, such as the skin or buccal mucosa. nih.govjournalagent.com

For olmesartan medoxomil, niosomal gels have been developed as an alternative delivery system to bypass the gastrointestinal tract and first-pass metabolism, potentially improving bioavailability. nih.gov The formulation of these gels is often optimized using experimental designs like the Box-Behnken design to study the effects of variables on vesicle size, entrapment efficiency, and drug release. nih.govjournalagent.comresearchgate.net

Microsphere Formulations for Sustained Release

Microspheres are small, spherical particles that can be formulated to provide sustained or controlled release of a drug, which is particularly beneficial for managing chronic conditions like hypertension.

Several methods have been employed to fabricate Olmesartan Medoxomil-loaded microspheres. The solvent evaporation method is a common technique where the drug and polymers, such as Eudragit L100 and Chitosan, are dissolved in an organic solvent and then emulsified in an external phase like liquid paraffin. researchgate.net The organic solvent is then evaporated, leaving behind solid microspheres. researchgate.netjptcp.com

Another widely used technique is ionotropic gelation . This method involves dropping a solution containing the drug and a polymer, like sodium alginate, into a solution of a cross-linking agent, such as calcium chloride. ijpsnonline.com This process has been used to prepare floating microspheres designed to prolong gastric residence time. ijpsnonline.com

The entrapment efficiency , which measures the percentage of the initial drug that is successfully encapsulated within the microspheres, is a critical parameter for optimization. In studies using the solvent evaporation method with Eudragit L100 and Chitosan, entrapment efficiencies ranged from 68.30% to as high as 97.82% for an optimized formulation (F9). researchgate.netimpactfactor.org For floating microspheres prepared by ionotropic gelation, the entrapment efficiency was also evaluated as a key parameter. ijpsnonline.com The optimization of process variables, such as polymer concentration and ratio, is crucial for maximizing drug entrapment. researchgate.net

Fabrication MethodPolymers UsedEntrapment Efficiency Range (%)
Solvent EvaporationEudragit L100, Chitosan68.30 - 97.82
Ionotropic GelationSodium Alginate, HPMC, Natural GumsNot specified in range

The morphological and release properties of Olmesartan Medoxomil microspheres are essential for predicting their in vivo performance.

Morphological Characterization: Scanning electron microscopy (SEM) is commonly used to assess the shape and surface characteristics of the microspheres. Studies have shown that microspheres prepared by the solvent evaporation method are typically spherical, non-porous, and have a smooth surface. researchgate.netimpactfactor.org Floating microspheres fabricated via ionotropic gelation have been described as having a hollow, spherical structure with a rough and sometimes porous surface morphology, which may be due to the release of carbon dioxide during their formation. ijpsnonline.comresearchgate.netwjpsronline.com The particle size of these microspheres has been found to range from 187.44 to 358.75 µm, often increasing with higher polymer concentrations. researchgate.net

Release Properties: In vitro release studies are performed to determine the rate and duration of drug release from the microspheres. For sustained-release formulations, the goal is to achieve a prolonged release over several hours. In one study, an optimized formulation (F9) containing Eudragit L100 and Chitosan demonstrated sustained release for 12 hours, with approximately 96.78% of the drug released by the end of the period. researchgate.netimpactfactor.org The release rate was observed to decrease with increasing polymer content, which enhances the diffusional path length for the drug. researchgate.netimpactfactor.org Floating microspheres have also shown the ability to provide controlled drug release over 12 hours, with one optimized formulation (F14) releasing 98.11% of the drug in that timeframe. ijpsnonline.comresearchgate.net

FormulationMorphological Properties (via SEM)Particle Size (µm)In Vitro Release Profile
Eudragit/Chitosan Microspheres (F9)Spherical, smooth, non-porous187.44 - 358.75~96.78% release over 12 hours
Floating Microspheres (F14)Hollow, spherical, rough/porous surfaceNot specified98.11% release over 12 hours

Alternative Routes of Administration and Specialized Formulations

To overcome the limitations of oral administration, particularly the extensive first-pass metabolism that reduces the bioavailability of Olmesartan Medoxomil, alternative delivery routes are being explored.

The buccal mucosa, the lining of the cheek, offers an attractive alternative route for drug delivery. nih.gov It is easily accessible, has low enzymatic activity, and, crucially, the venous drainage from this area bypasses the liver, thus avoiding first-pass hepatic metabolism. nih.gov This can lead to a significant increase in the systemic bioavailability of drugs like Olmesartan Medoxomil. wisdomlib.org

Research has focused on developing mucoadhesive buccal films and gels. These formulations are designed to adhere to the mucosal surface, allowing for prolonged contact time and sustained drug release directly into the systemic circulation. wisdomlib.org One study focused on formulating mucoadhesive buccal films using polymers like HPMC E 50 LV and almond gum. wisdomlib.org The inclusion of permeation enhancers, such as Tween 80, aims to improve the transport of the drug across the mucosal membrane. wisdomlib.org

Another advanced approach involves the development of a niosomal gel for buccal delivery. nih.govnih.gov Niosomes, being small lipid-based vesicles, can effectively penetrate the buccal mucosa due to their size and surface properties, thereby enhancing drug permeation compared to a plain drug formulation. nih.gov An optimized Olmesartan Medoxomil-loaded niosomal gel was developed and evaluated for its permeation through a chicken buccal pouch, demonstrating its potential to increase bioavailability and therapeutic efficacy. nih.govnih.gov The molecular weight (558.5 g/mol ) and elimination half-life (13 hours) of Olmesartan Medoxomil make it a suitable candidate for this route of administration. nih.govturkjps.org

Development of Orodispersible Lyophilisates for Fast Release and Enhanced Bioavailability

The development of orodispersible lyophilisates (ODLs) presents a promising strategy to overcome the biopharmaceutical challenges associated with this compound, a Biopharmaceutics Classification System (BCS) class II drug known for its poor water solubility and consequently low oral bioavailability of approximately 26%. japsonline.comnih.govresearchgate.net The primary goal of formulating this compound as an ODL is to enhance its solubility and dissolution rate, thereby facilitating faster onset of action and improved absorption. japsonline.com

A systematic "Quality by Design" (QbD) approach has been effectively utilized to develop and optimize these specialized dosage forms. japsonline.com This methodology involves a thorough risk assessment to identify critical formulation and process parameters that could impact the final product's quality attributes. japsonline.commsa.edu.eg For this compound ODLs, key quality targets include rapid disintegration time (ideally under 30 seconds), high cumulative drug release within the first 15 minutes (Q15%), and acceptable friability (less than 1%). japsonline.com

The formulation of these lyophilisates involves the use of various excipients that play crucial roles as matrix formers, superdisintegrants, and solubilizers. msa.edu.eg Morphological analysis of the optimized ODLs reveals a highly porous nature, which contributes to their rapid disintegration and dissolution characteristics. japsonline.commsa.edu.eg

The in vitro characteristics of the optimized this compound ODLs demonstrate significant improvements over the plain drug. japsonline.com The optimized formulation exhibits rapid disintegration and wetting times, which are critical for a fast-release dosage form. japsonline.com

The dissolution profile of the optimized ODLs shows a marked enhancement in drug release compared to the unformulated drug. While the plain drug exhibits only 19.30% dissolution after 15 minutes, the various ODL formulations show a release ranging from 67.741% to 99.424% within the same timeframe. japsonline.com The optimized formula, developed through a D-optimal design focusing on solubilizer type and concentration, achieved a rapid disintegration time of 32 seconds and a swift drug release rate. japsonline.com

Table 1: In Vitro Characteristics of the Optimized this compound ODL Formulation


ParameterValue
Disintegration Time32 seconds
Wetting Time1.97 ± 0.37 seconds
Friability0.308% ± 0.765%
Drug Content99.08% ± 0.92%

Data sourced from a study on Quality by Design approach for ODL optimization. japsonline.com

Pharmacokinetic studies comparing the optimized this compound ODL with a standard oral suspension of the drug have confirmed the superior performance of the lyophilized formulation. japsonline.commsa.edu.eg The ODL formulation led to a significant enhancement in the extent of drug absorption. msa.edu.eg

The study revealed that the area under the curve from 0 to 24 hours (AUC₀₋₂₄) for the optimized ODL was more than threefold higher than that of the oral suspension (365 ng.hour/ml compared to 106 ng.hour/ml, respectively). japsonline.com This substantial increase in drug exposure translates to a relative bioavailability of approximately 345% for the ODL formulation when compared to the oral suspension. japsonline.commsa.edu.eg

Furthermore, the peak plasma concentration (Cmax) was significantly higher for the ODL (62.2 ± 9.06 ng/ml) than for the suspension (32.9 ± 3.71 ng/ml). japsonline.com The time to reach this peak concentration (Tmax) was also considerably shorter for the ODL, at 1 hour, compared to 2.5 hours for the suspension. japsonline.com These findings indicate that the orodispersible lyophilisate formulation not only increases the total amount of drug absorbed but also accelerates the rate of absorption. japsonline.com

Table 2: Comparative Pharmacokinetic Parameters of Optimized ODL vs. Oral Suspension


Pharmacokinetic ParameterOptimized OLM-ODLOral OLM Suspension
Cmax (ng/ml)62.2 ± 9.0632.9 ± 3.71
Tmax (hours)12.5
AUC₀₋₂₄ (ng.hour/ml)365106
Relative Bioavailability (%)~345%-

Pharmacokinetic data from a comparative in vivo study. japsonline.com

Computational and Structural Activity Relationship Sar Studies of N Butyl Olmesartan Medoxomil

Receptor Binding Mechanisms and Molecular Docking

N-Butyl Olmesartan (B1677269) Medoxomil, a potent angiotensin II receptor blocker (ARB), exerts its therapeutic effect through high-affinity binding to the angiotensin II type 1 (AT1) receptor. Computational studies, including molecular docking and dynamics simulations, have been instrumental in elucidating the intricate molecular interactions governing this binding process. These studies provide a detailed understanding of the receptor-ligand interactions at an atomic level, which is crucial for the rational design of new and improved antihypertensive agents.

Elucidation of N-Butyl Olmesartan Medoxomil Interaction with AT1 Receptor

Molecular docking simulations have revealed that olmesartan, the active metabolite of this compound, binds to a specific pocket within the transmembrane domain of the AT1 receptor. The binding is characterized by a two-step process: an initial rapid formation of a loose complex, followed by a slower conformational change that results in a tight and long-lasting interaction. This tight binding is thought to contribute to the potent and sustained antihypertensive effects of the drug. nih.govnih.gov

Key amino acid residues within the AT1 receptor have been identified as critical for the binding of olmesartan. These include residues in several of the transmembrane helices (TMs) and the extracellular loops (ECLs). Specifically, interactions have been noted with Tyr35 (TM1), Trp84 (TM2), Arg167 (ECL2), Lys199 (TM5), His256 (TM6), and Gln257 (TM6). researchgate.net The biphenyl tetrazole moiety of olmesartan is a common feature among many ARBs and plays a crucial role in anchoring the molecule within the binding pocket through interactions with residues like Arg167 and Lys199. nih.gov

Prediction of Noncovalent Interactions and Binding Energy

The stability of the olmesartan-AT1 receptor complex is maintained by a network of noncovalent interactions. These interactions include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. For instance, the acidic tetrazole and carboxyl groups of olmesartan are believed to form strong ionic interactions and hydrogen bonds with positively charged residues such as Arg167 and Lys199. nih.govresearchgate.net The imidazole (B134444) ring can participate in hydrogen bonding, for example, with the hydroxyl group of Tyr35. researchgate.net The propyl group and other hydrophobic parts of the molecule engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Computational methods are also employed to predict the binding free energy of the olmesartan-AT1 receptor complex. These calculations provide a quantitative measure of the affinity of the drug for its target. While specific binding energy values can vary depending on the computational method used, they consistently indicate a high affinity of olmesartan for the AT1 receptor, which is in agreement with experimental binding assay data.

Structure-Activity Relationships and Rational Design of Olmesartan Analogues

The development of this compound and other sartans is a prime example of rational drug design, where the structure of the endogenous ligand, Angiotensin II, was used as a template to design small molecule antagonists. Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of these drugs.

Identification of Key Structural Elements for Potency and Selectivity

SAR studies have identified several key structural features of olmesartan that are essential for its high potency and selectivity for the AT1 receptor:

Biphenyl-Tetrazole Moiety: This group is a common feature in many potent ARBs. The acidic tetrazole ring is crucial for high-affinity binding, likely through ionic interactions with basic residues in the receptor.

Imidazole Ring: The substituted imidazole core is another critical component. The specific substituents on this ring significantly influence the drug's interaction with the receptor.

Carboxyl Group: The carboxyl group on the imidazole ring of olmesartan is thought to play a significant role in the insurmountable antagonism observed with this drug, contributing to the stability of the drug-receptor complex. nih.gov

Hydroxyalkyl Substituent: A unique feature of olmesartan is the hydroxyalkyl group at the 4-position of the imidazole ring. This group contributes significantly to the high-affinity binding, potentially through the formation of hydrogen bonds. nih.govnih.gov

N-Butyl Group: The linear butyl group at the 2-position of the imidazole ring contributes to the hydrophobic interactions within the binding pocket.

The medoxomil ester group in this compound is a prodrug moiety designed to improve the oral bioavailability of the active olmesartan molecule by increasing its lipophilicity. This ester is rapidly hydrolyzed in the gastrointestinal tract to release the active drug. nih.gov

Mimicry of Angiotensin II Residues by Olmesartan's Chemical Moieties

The design of olmesartan and other sartans is based on the principle of mimicking the key pharmacophoric features of Angiotensin II that are responsible for its binding to the AT1 receptor. While a direct one-to-one correspondence is a simplification, the following general mimicries are proposed:

The biphenyl-tetrazole moiety of olmesartan is thought to mimic the C-terminal phenylalanine (Phe8) residue of Angiotensin II. Both moieties are hydrophobic and can engage in π-π stacking interactions within the receptor pocket. The acidic tetrazole group may also mimic the C-terminal carboxylate of Angiotensin II.

The imidazole ring and its substituents are designed to occupy the space and mimic the interactions of the central residues of Angiotensin II, such as tyrosine (Tyr4) and histidine (His6).

The carboxyl group on the imidazole ring of olmesartan can be seen as mimicking the side chain of the N-terminal aspartic acid (Asp1) of Angiotensin II, allowing for a key ionic interaction.

The hydroxyalkyl group on the imidazole ring may mimic the hydroxyl group of the Tyr4 residue of Angiotensin II, forming a critical hydrogen bond that contributes to high affinity.

This molecular mimicry allows olmesartan to competitively block the binding of Angiotensin II to the AT1 receptor, thereby preventing its physiological effects.

Molecular Modeling of Host-Guest Interactions for Formulation Design

This compound has poor aqueous solubility, which can limit its oral bioavailability. To overcome this, formulation strategies such as the formation of inclusion complexes with cyclodextrins have been explored. Molecular modeling plays a crucial role in understanding and optimizing these host-guest interactions.

Studies have investigated the encapsulation of olmesartan medoxomil within various cyclodextrins, such as β-cyclodextrin and its derivatives. Molecular docking simulations are used to predict the most stable orientation of the olmesartan medoxomil molecule (the "guest") within the cyclodextrin (B1172386) cavity (the "host"). These models help to identify the noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, that drive the complexation.

The results of these modeling studies can predict the stoichiometry of the inclusion complex (e.g., 1:1 or 1:2 guest-to-host ratio) and provide insights into which parts of the drug molecule are encapsulated. This information is valuable for selecting the most appropriate cyclodextrin to enhance the solubility and dissolution rate of this compound, ultimately leading to improved pharmaceutical formulations.

Below is a data table summarizing key interactions and findings from computational studies:

Computational Study Aspect Key Findings Relevant Moieties/Residues
AT1 Receptor Binding Site Olmesartan binds to a pocket in the transmembrane domain.Tyr35, Trp84, Arg167, Lys199, His256, Gln257
Noncovalent Interactions A network of hydrogen bonds, ionic, and hydrophobic interactions.Tetrazole, Carboxyl, Hydroxyalkyl groups of Olmesartan
Structure-Activity Relationship Biphenyl-tetrazole, imidazole, carboxyl, and hydroxyalkyl groups are crucial for high potency.Biphenyl-tetrazole, Imidazole, Carboxyl, Hydroxyalkyl
Angiotensin II Mimicry Olmesartan moieties mimic key residues of Angiotensin II.Biphenyl-tetrazole (mimics Phe8), Imidazole substituents (mimic Tyr4, His6), Carboxyl group (mimics Asp1)
Formulation Design Inclusion complexation with cyclodextrins improves solubility.Olmesartan Medoxomil (guest), β-cyclodextrin (host)

Prediction of Inclusion Complex Geometry

The formation of inclusion complexes is a key strategy for improving the physicochemical properties of poorly soluble drugs like Olmesartan Medoxomil. nih.govresearchgate.net Molecular modeling serves as a powerful tool to predict the geometry and stoichiometry of these complexes, particularly with cyclodextrins (CDs).

Theoretical approaches using molecular modeling have been employed to evaluate the geometry of inclusion complexes between Olmesartan Medoxomil (OLM) and various β-cyclodextrin derivatives, such as randomly methylated-β-cyclodextrin (RM-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD). nih.gov These simulations are crucial for visualizing how the guest molecule (the drug) fits within the host molecule's (the cyclodextrin's) cavity.

Phase solubility studies, which are often complemented by computational models, have revealed an AL-type diagram for OLM complexes with these cyclodextrins, indicating a 1:1 stoichiometric ratio. nih.govglobalauthorid.com This 1:1 ratio is a critical parameter for understanding and developing these formulations. Molecular docking studies further confirm the encapsulation at a molecular level. researchgate.net The primary goal of these computational predictions is to find the most energetically favorable conformation, which dictates the stability and properties of the resulting complex.

Table 1: Predicted Characteristics of Olmesartan Medoxomil-Cyclodextrin Inclusion Complexes

Feature Finding Computational Method Source
Stoichiometry 1:1 Inferred from Phase Solubility & Molecular Modeling nih.govresearchgate.net
Stability Constant (Ks) 249 M⁻¹ (with SBE₇β-CD) Phase Solubility Analysis researchgate.net
Complex Type AL-type linear complex Phase Solubility Analysis nih.gov

| Geometry | Encapsulation of drug molecule within the cyclodextrin cavity | Molecular Modeling & Docking | nih.govresearchgate.net |

Understanding Drug-Cyclodextrin Interactions at the Molecular Level

Simulations of the OLM/TM-β-CD complex, for example, can visualize the binary system from different perspectives, showing the drug molecule represented as sticks or spheres within the cyclodextrin cavity. nih.gov These models highlight specific interactions:

Hydrophobic Interactions: The non-polar parts of the Olmesartan Medoxomil molecule, such as the biphenyl and propyl groups, are likely to be situated within the hydrophobic interior of the cyclodextrin cavity, shielded from the aqueous environment.

Hydrogen Bonds: The ester, hydroxyl, and imidazole groups on the drug molecule can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. These interactions are crucial for the stability of the complex. nih.gov

Proton nuclear magnetic spectroscopy (1H NMR) studies, often interpreted with the aid of molecular modeling, can confirm these interactions by detecting shifts in the hydrogen signals of both the drug and the cyclodextrin upon complexation. researchgate.net The combination of computational and experimental data provides a comprehensive understanding of the forces driving the encapsulation process.

Computational Studies on Drug-Protein Binding and Biotransformation

The journey of a drug through the body is heavily influenced by its interactions with proteins, particularly serum albumins, and its metabolic conversion from a prodrug to its active form. Computational methods are invaluable for simulating these complex processes.

Analysis of this compound Binding to Serum Albumins

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the most abundant proteins in the bloodstream and play a critical role in the transport and disposition of many drugs. scielo.org.mxasiapharmaceutics.info The extent of a drug's binding to serum albumin affects its pharmacokinetic profile. scielo.org.mx Molecular docking is a primary computational technique used to predict the binding mode and affinity of a drug to a protein with a known three-dimensional structure. scielo.org.mxmdpi.com

Experimental studies using equilibrium dialysis have shown that Olmesartan Medoxomil binds to BSA, preferentially occupying Sudlow's Site II. asiapharmaceutics.info Computational docking simulations can be used to model this interaction, providing insights at the molecular level. The process involves:

Defining the Search Space: The known drug-binding sites of HSA (typically Site I in subdomain IIA and Site II in subdomain IIIA) are defined as the target for the docking simulation. scielo.org.mxnih.gov

Pose Generation: The docking algorithm, such as AutoDock Vina, generates multiple possible binding poses of the drug within the protein's binding site. scielo.org.mx

Scoring and Ranking: Each pose is assigned a score based on a predicted binding affinity (ΔG, in kcal/mol), with more negative values indicating a more favorable interaction. scielo.org.mx

Analysis of the top-ranked poses can reveal the specific amino acid residues that interact with the drug molecule through hydrogen bonds, van der Waals forces, or hydrophobic interactions. mdpi.comnih.gov For a molecule binding to Site II, key interactions would likely involve residues such as Arginine, Lysine, and various hydrophobic amino acids. asiapharmaceutics.infonih.gov

Table 2: Key Aspects of Drug-Serum Albumin Binding Analysis

Parameter Description Relevance Source
Binding Site Specific region on the albumin protein where the drug binds (e.g., Site I, Site II). Determines potential for competitive displacement by other drugs. asiapharmaceutics.info
Binding Affinity (ΔG) The predicted free energy of binding from computational docking. Quantifies the strength of the drug-protein interaction. scielo.org.mx
Interacting Residues Specific amino acids within the binding site that form bonds with the drug. Explains the molecular basis of the binding affinity and specificity. mdpi.comnih.gov

| Interaction Types | Hydrogen bonds, hydrophobic interactions, van der Waals forces. | Characterizes the nature of the forces holding the drug and protein together. | mdpi.com |

Simulation of Prodrug Hydrolysis and Metabolite Formation

Olmesartan Medoxomil is a prodrug that is rapidly and completely hydrolyzed to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govnih.govresearchgate.net This biotransformation is primarily catalyzed by esterase enzymes. researchgate.netscirp.org Interestingly, Human Serum Albumin (HSA) has also been shown to possess esterase-like activity and plays a significant role in catalyzing this hydrolysis. researchgate.net

The hydrolysis of Olmesartan Medoxomil by HSA follows Michaelis-Menten kinetics. researchgate.net Computational studies can simulate this enzymatic reaction to elucidate the mechanism at a molecular level. Such simulations could involve:

Docking the Prodrug: First, the Olmesartan Medoxomil molecule is docked into the catalytic active site of HSA identified through experimental studies. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation: To model the chemical bond-breaking and bond-forming events of hydrolysis, a QM/MM approach is often used. The reactive part of the system (the ester group and key catalytic residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics.

Identifying Catalytic Residues: These simulations can help identify the specific amino acid residues in HSA (e.g., Tyrosine, Lysine) that act as catalysts in the hydrolysis reaction, confirming and explaining experimental findings. researchgate.net

Experimental studies have shown that the aqueous hydrolysis of Olmesartan Medoxomil is pH-dependent and follows zero-order kinetics. nih.govplos.orgnih.gov Computational simulations can complement this data by providing a structural basis for why the hydrolysis rate varies under different conditions.

Table 3: Chemical Compounds Mentioned

Compound Name Role/Type
This compound Subject of article, impurity
Olmesartan Medoxomil (OLM) Parent compound, prodrug
Olmesartan Active metabolite
β-cyclodextrin (β-CD) Host molecule for inclusion complex
Randomly methylated-β-cyclodextrin (RM-β-CD) Cyclodextrin derivative
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) Cyclodextrin derivative
Sulphobutyl ether β-cyclodextrin (SBE₇β-CD) Cyclodextrin derivative
Human Serum Albumin (HSA) Blood plasma protein, drug transporter
Bovine Serum Albumin (BSA) Blood plasma protein (used in in-vitro studies)
Warfarin Site I specific probe for albumin binding
Diazepam Site II specific probe for albumin binding

Q & A

Q. What is the rationale behind the prodrug design of Olmesartan Medoxomil, and how does its conversion to the active metabolite influence pharmacokinetic parameters?

Olmesartan Medoxomil is an ester prodrug designed to enhance oral bioavailability by improving lipophilicity. Upon ingestion, it undergoes rapid hydrolysis by esterases in the intestinal epithelium and plasma to release the active metabolite, olmesartan. This conversion minimizes first-pass metabolism, achieving a bioavailability of ~26% compared to negligible levels for non-prodrug ARBs. Key pharmacokinetic parameters include a plasma half-life of 12–15 hours, enabling once-daily dosing, and a peak plasma concentration (Cmax) at 1–2 hours post-administration .

Q. Which validated chromatographic methods are recommended for quantifying Olmesartan Medoxomil in tablet formulations?

The USP and JP monographs recommend reverse-phase UPLC/HPLC methods:

  • Assay Method : Use a C18 column (e.g., Waters Acquity BEH C18) with a mobile phase gradient of formic acid (pH 3.5) and acetonitrile. Detection is at 249–250 nm, with system suitability criteria including tailing factor ≤2.0 and RSD ≤1.0% .
  • Impurity Profiling : Employ a Symmetry C8 column with phosphate buffer (pH 3.5)/acetonitrile gradients. Resolution between olmesartan medoxomil and related impurities (e.g., Related Compound A) must exceed 5.0 .

Q. What evidence supports the blood pressure-lowering efficacy of Olmesartan Medoxomil in clinical trials?

Seven placebo-controlled trials (n=2,693) demonstrated dose-dependent reductions in systolic/diastolic BP (5–40 mg/day). Trough-to-peak ratios of 60–80% confirmed 24-hour efficacy. Study designs included randomized double-blind protocols with primary endpoints of mean seated BP reduction at 8–12 weeks. Notably, no tachyphylaxis or rebound hypertension was observed after 1 year .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dissolution test acceptance criteria (e.g., 75% vs. 80% Q) for generic Olmesartan Medoxomil tablets?

Dissolution criteria vary by pharmacopeia: USP requires ≥75% dissolution in pH 6.8 buffer (Test 1), while stricter protocols (e.g., JP XVII) mandate ≥80% in pH 7.2 buffer (Test 2). To address this, researchers should:

  • Conduct comparative dissolution profiling across pH 1.2–7.4 using USP Apparatus II (75 rpm).
  • Validate methods per ICH Q4B guidelines, prioritizing biorelevant media (e.g., FaSSIF/FeSSIF) for bioequivalence studies .

Q. What strategies improve specificity in impurity profiling of Olmesartan Medoxomil?

Column selection critically impacts separation:

  • L1 Columns (C18) : Optimal for assay quantification due to high efficiency (theoretical plates >10,000).
  • L7 Columns (C8) : Preferred for impurity resolution, particularly for polar degradation products (e.g., N-oxide derivatives). Gradient elution (e.g., 20–90% acetonitrile over 25 minutes) enhances peak capacity, while MS-compatible buffers (0.015 M KH2PO4, pH 3.5) aid in structural identification .

Q. How should preclinical studies investigate the renal protective effects of Olmesartan Medoxomil in diabetic nephropathy models?

Leverage findings from irbesartan trials (IDNT study):

  • Use streptozotocin-induced diabetic rodents with albuminuria (>300 mg/day).
  • Primary endpoints: Time to doubling of serum creatinine or ESRD.
  • Control for BP effects via sham-treated cohorts and ambulatory BP monitoring. Note that olmesartan’s renoprotection may exceed BP-lowering effects, as seen with other ARBs .

Q. What statistical approaches analyze dose-response relationships in phase II trials with non-linear pharmacokinetics?

Apply Emax models or NONMEM for population PK/PD analysis. For example:

  • Emax Model : E = (Emax × D)/(ED50 + D), where Emax is maximal BP reduction and ED50 is dose for 50% effect.
  • Adjust for covariates (e.g., age, CYP2C9 genotype) using stepwise regression .

Methodological Considerations

Q. How are degradation products monitored during stability testing of Olmesartan Medoxomil tablets?

Accelerated stability studies (40°C/75% RH for 6 months) quantify impurities via:

  • Forced Degradation : Expose tablets to acid (0.1 N HCl), base (0.1 N NaOH), and oxidative (3% H2O2) conditions.
  • LC-UV/MS : Identify major degradation products (e.g., dealkylated or hydrolyzed derivatives) and set reporting thresholds at 0.1% .

Q. What methodological rigor ensures reproducibility in bioanalytical assays for Olmesartan Medoxomil and its metabolite?

  • Plasma Extraction : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup.
  • Chromatography : Use a phenyl-hexyl column with 0.1% formic acid/methanol gradient.
  • Validation : Per FDA guidelines, establish linearity (1–500 ng/mL), precision (RSD <15%), and recovery (>85%) .

Q. How do formulation variables impact dissolution variability in Olmesartan Medoxomil tablets?

Critical factors include:

  • Disintegrant Choice : Crospovidone (5% w/w) reduces disintegration time to <5 minutes.
  • Binder Selection : HPMC improves hardness without delaying dissolution.
  • Surfactants : Sodium lauryl sulfate (0.1%) enhances wettability in low-pH media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.